molecular formula C10H11BrO3 B1463551 Ethyl 4-bromo-3-methoxybenzoate CAS No. 933585-42-3

Ethyl 4-bromo-3-methoxybenzoate

Cat. No.: B1463551
CAS No.: 933585-42-3
M. Wt: 259.1 g/mol
InChI Key: SPZBNOLKHLTDCR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methoxybenzoate ( 933585-42-3) is a high-value benzoate ester derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery pipelines. This compound, with a molecular formula of C10H11BrO3 and a molecular weight of 259.10 g/mol, is characterized by its bromo and methoxy functional groups, which act as orthogonal reactive sites for further structural elaboration through various metal-catalyzed cross-coupling reactions . It is particularly useful as a building block in Suzuki-Miyaura and other palladium-catalyzed couplings to construct complex biaryl systems, a common scaffold in pharmaceuticals and functional materials . Supplied with a typical purity of >97% to >98%, it is accompanied by comprehensive analytical data, including NMR and HPLC for structure verification and quality control . The product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use . It is recommended to store this chemical sealed in a dry environment at room temperature .

Properties

IUPAC Name

ethyl 4-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZBNOLKHLTDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of Ethyl 4-bromo-3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Ethyl 4-bromo-3-methoxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 933585-42-3) is a critical trisubstituted benzene intermediate employed in the synthesis of kinase inhibitors and biphenyl-based pharmaceuticals. Its structural core—combining an electron-withdrawing ester, an electron-donating methoxy group, and a labile bromine handle—presents a unique spectroscopic signature essential for structural validation.

This guide provides a rigorous, self-validating framework for characterizing this compound. By synthesizing data from analogous scaffolds and fundamental spectroscopic principles, we define the expected NMR, IR, and MS profiles, emphasizing the differentiation of regioisomers and the identification of common synthetic impurities.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, one must map the electronic environment of the molecule. The interplay between the ethyl ester (C1) , methoxy group (C3) , and bromine atom (C4) dictates the shielding patterns.

  • Electronic Push-Pull: The ester group at C1 is electron-withdrawing (deshielding ortho/para protons). The methoxy group at C3 is electron-donating by resonance (shielding ortho/para protons) but withdrawing by induction. The bromine at C4 exerts a heavy-atom effect and weak inductive withdrawal.

  • Coupling Network:

    • H2 (isolated): Located between the ester and methoxy groups. Expect a small meta-coupling constant (

      
       Hz).
      
    • H5 & H6 (adjacent): H5 and H6 are ortho to each other. H6 is also meta to H2. This creates an ABX or AMX spin system depending on the field strength.

Connectivity Diagram

The following diagram illustrates the logical flow of spectroscopic validation, linking functional groups to their specific detection methods.

CharacterizationFlow Compound This compound NMR_1H 1H NMR (Regiochemistry) Compound->NMR_1H Proton Environment NMR_13C 13C NMR (Carbon Skeleton) Compound->NMR_13C C-Count & C=O IR FT-IR (Functional Groups) Compound->IR Ester/Ether MS Mass Spec (Isotopes & MW) Compound->MS Br Pattern (1:1) Validation Confirmed Structure NMR_1H->Validation Coupling Constants MS->Validation m/z 258/260

Figure 1: Logical workflow for the multi-modal spectroscopic validation of the target compound.

Experimental Protocols

Sample Preparation
  • NMR: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard. Ensure the solution is free of suspended solids to prevent line broadening.

  • IR: Prepare a thin film on a KBr window (if liquid/oil) or a KBr pellet (1 mg sample in 100 mg KBr) if solid.

  • GC-MS: Dilute to 100 ppm in HPLC-grade Ethyl Acetate. Use a non-polar column (e.g., HP-5MS).

Detailed Spectroscopic Analysis

Proton NMR ( H NMR)

The


H NMR spectrum is the primary tool for confirming the substitution pattern. The aromatic region is distinct due to the 1,3,4-substitution.

Predicted Parameters (400 MHz, CDCl₃):

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H2 7.55 – 7.60Doublet (d)1H

Deshielded by Ester (ortho) & OMe (inductive). Meta-coupled to H6.
H6 7.50 – 7.55dd1H

,

Deshielded by Ester (ortho). Ortho-coupled to H5, meta to H2.
H5 7.58 – 7.62Doublet (d)1H

Ortho to Br. Often overlaps with H2/H6 depending on concentration.
OCH₂ 4.35 – 4.40Quartet (q)2H

Characteristic ethyl ester methylene.[1]
OCH₃ 3.92 – 3.96Singlet (s)3H-Methoxy group attached to aromatic ring.
CH₃ 1.38 – 1.42Triplet (t)3H

Ethyl ester terminal methyl.[1]

Critical Interpretation:

  • Regiochemistry Check: If the coupling constants show two doublets with

    
     Hz and no meta coupling, you likely have the 3,4-isomer or a different regioisomer. The presence of a small meta coupling (
    
    
    
    Hz) for H2 is the "fingerprint" of the 1,3,4-substitution pattern where H2 is isolated between substituents.
  • Shift Verification: The methoxy singlet at ~3.95 ppm confirms the presence of the ether. If this peak is at 3.7–3.8 ppm, it may indicate a phenol impurity (hydrolysis of the methyl ether).

Carbon NMR ( C NMR)

The


C spectrum confirms the carbon skeleton and the oxidation state of the carbonyl.

Key Signals (CDCl₃):

  • Carbonyl (C=O): 166.0 ppm . Typical for benzoate esters.[1]

  • C-O (Ar-OMe): 159.0 ppm . The most deshielded aromatic carbon due to direct oxygen attachment.

  • C-Br (Ar-Br): 118.0 – 122.0 ppm . Bromine-bearing carbons are often shielded relative to unsubstituted aromatic carbons due to the heavy atom effect.

  • Aliphatic Carbons:

    • OCH₂: 61.2 ppm.

    • OMe: 56.2 ppm.

    • CH₃: 14.3 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine atom through its isotopic abundance.

  • Molecular Ion (M+): The compound (C₁₀H₁₁BrO₃) has a monoisotopic mass of ~258.

  • Isotope Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
    • m/z 258 (M): Contains

      
      Br.
      
    • m/z 260 (M+2): Contains

      
      Br.
      
    • Observation: Two peaks of equal intensity separated by 2 units are diagnostic for a mono-brominated compound.

Fragmentation Pathway (EI, 70 eV):

  • M+ (258/260)

  • [M - OEt]+: Loss of ethoxy group (45 Da)

    
     Acylium ion (m/z 213/215).
    
  • [M - COOEt]+: Loss of ester group

    
     Aryl cation.
    
Infrared Spectroscopy (FT-IR)

IR is useful for a quick purity check (water content, hydrolyzed acid).

  • C=O Stretch: 1715 – 1725 cm⁻¹ (Strong, Ester).

  • C-O Stretch: 1250 – 1280 cm⁻¹ (Strong, Aryl alkyl ether).

  • C-H Stretch (Ar): 3050 – 3100 cm⁻¹ (Weak).

  • Absence of OH: A broad band at 3200–3500 cm⁻¹ indicates hydrolysis to the benzoic acid or presence of moisture.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common.

ImpurityOriginDetection Method
4-Bromo-3-methoxybenzoic acid Hydrolysis of ester1H NMR: Loss of ethyl signals (4.4/1.4 ppm). IR: Broad OH stretch.
Ethyl 3-methoxybenzoate Incomplete brominationMS: M+ at 180 (No Br pattern). NMR: Extra aromatic proton signals.
Ethyl 4-bromo-3-hydroxybenzoate Demethylation1H NMR: Loss of OMe singlet (3.9 ppm). Phenolic OH signal (variable).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21729626, Ethyl 4-bromo-3-methylbenzoate (Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry. General Synthesis and Characterization of Benzoate Esters. Retrieved from [Link]

  • Lead Sciences. Product Data: this compound (CAS 933585-42-3).[2][3] Retrieved from [Link]

Sources

Introduction: Strategic Importance of Ethyl 4-bromo-3-methoxybenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-bromo-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 933585-42-3) is a halogenated aromatic ester that has emerged as a pivotal building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structural arrangement, featuring a bromine atom, a methoxy group, and an ethyl ester on a benzene ring, provides a versatile scaffold for the construction of more complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials. The presence of the bromine atom, in particular, serves as a key handle for introducing molecular diversity through various cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its reactivity, synthesis, and safe handling for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The unique properties of this compound are a direct consequence of its molecular structure. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group influences the electron density of the aromatic ring, thereby dictating its reactivity.

Figure 1: Chemical Structure of this compound.

A summary of its key physical and chemical properties is provided in the table below. It is important to note that while some data for this specific compound is available, other properties are inferred from closely related analogs, such as Ethyl 4-bromo-3-methylbenzoate, and should be considered as estimates.

PropertyValueSource(s)
CAS Number 933585-42-3
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Colorless to light yellow liquid (estimated)Inferred from
Boiling Point ~275 °C (estimated)Inferred from
Melting Point Not available-
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and ethyl acetate.Inferred from[1]
XLogP3 2.8[2]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is centered around three primary locations: the carbon-bromine bond, the ester functional group, and the aromatic ring.

Reactivity at the Carbon-Bromine Bond

The C-Br bond is the most synthetically versatile site on the molecule. The bromine atom is an excellent leaving group, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

cluster_workflow Suzuki Cross-Coupling Reaction A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B Organoboron Reagent (e.g., boronic acid or ester) B->C D Coupled Product C->D

Figure 2: Generalized workflow for a Suzuki cross-coupling reaction involving this compound.

Reactivity of the Ester Group

The ethyl ester functionality can undergo standard ester transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid (4-bromo-3-methoxybenzoic acid) under acidic or basic conditions. It can also be converted to an amide through reaction with an appropriate amine.

Reactivity of the Aromatic Ring

The aromatic ring can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methoxy and bromo substituents.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from 3-methoxybenzoic acid.

cluster_synthesis Synthetic Pathway Start 3-Methoxybenzoic Acid Intermediate 4-Bromo-3-methoxybenzoic Acid Start->Intermediate Bromination (Br₂, Lewis Acid) Product This compound Intermediate->Product Fischer Esterification (Ethanol, H₂SO₄)

Figure 3: Proposed two-step synthesis of this compound.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis.

Step 1: Synthesis of 4-Bromo-3-methoxybenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methoxybenzoic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃).

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess bromine with a solution of sodium bisulfite. The product can then be precipitated by the addition of water and collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: Combine the purified 4-bromo-3-methoxybenzoic acid with an excess of absolute ethanol in a round-bottom flask.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic Technique Predicted Key Features
¹H NMR - Aromatic protons: Multiple signals in the δ 7.0-8.0 ppm range, with splitting patterns dictated by their positions relative to the bromo and methoxy groups.- Methoxy protons: A singlet at approximately δ 3.9 ppm.- Ethyl group protons: A quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).
¹³C NMR - Carbonyl carbon: A signal in the δ 165-170 ppm region.- Aromatic carbons: Multiple signals between δ 110-160 ppm, including quaternary carbons attached to the bromo and methoxy groups.- Methoxy carbon: A signal around δ 56 ppm.- Ethyl group carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃).
IR Spectroscopy - Strong C=O stretch for the ester at approximately 1720 cm⁻¹.- C-O stretches for the ester and ether between 1100-1300 cm⁻¹.- Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.- C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its utility stems from the ability to use the bromo substituent as a point of attachment for various molecular fragments via cross-coupling reactions, allowing for the rapid generation of compound libraries for screening. The methoxy and ester groups can also be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in organic synthesis with significant potential in drug discovery and materials science. Its well-defined reactivity, particularly at the carbon-bromine bond, allows for the efficient construction of complex molecules. This guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization.

References

  • PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

Sources

Mechanism of bromination of ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Bromination of Ethyl 3-Methoxybenzoate

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reaction between ethyl 3-methoxybenzoate and a brominating agent. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic principles governing the reaction's regioselectivity. We will dissect the competing directing effects of the activating methoxy group and the deactivating ethyl carboxylate group, providing a robust predictive model for the reaction's outcome. The guide includes a detailed, field-proven experimental protocol, a step-by-step mechanistic breakdown visualized through a custom diagram, and a summary of key quantitative data. By integrating theoretical causality with practical application, this document serves as an authoritative resource for understanding and executing this important synthetic transformation.

Theoretical Framework: The Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of stable aromatic rings. The reaction's general mechanism proceeds in two fundamental steps:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation: A weak base abstracts a proton from the carbon atom bearing the new electrophile. This fast step restores the aromatic system, yielding the substituted product.[2]

For the bromination of benzene, molecular bromine (Br₂) is not sufficiently electrophilic to overcome the high activation energy required to break aromaticity.[3] Consequently, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is employed. The Lewis acid polarizes the Br-Br bond, creating a highly reactive bromine cation-like species (a Br-Br-FeBr₃ complex) that serves as the potent electrophile.[4]

Regiochemical Analysis: Directing Effects on the Ethyl 3-Methoxybenzoate Scaffold

The crux of predicting the outcome of brominating ethyl 3-methoxybenzoate lies in understanding the influence of its two substituents on the aromatic ring's reactivity and the position of the incoming electrophile.

The Methoxy Group: An Ortho, Para-Directing Activator

The methoxy group (-OCH₃) at the C3 position is a powerful activating group.[5] It enhances the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions relative to itself. This is due to two primary electronic effects:

  • +R (Resonance) Effect: The oxygen atom's lone pairs can be delocalized into the π-system of the ring. This donation of electron density is most pronounced at the ortho (C2, C4) and para (C6) positions, as illustrated by the resonance structures of the arenium ion intermediate. This effect significantly stabilizes the transition state for ortho and para attack.[6]

  • -I (Inductive) Effect: Due to oxygen's high electronegativity, the methoxy group inductively withdraws electron density from the ring. However, for oxygen, the resonance effect is overwhelmingly dominant over the inductive effect, leading to a net activation of the ring.[7]

The Ethyl Carboxylate Group: A Meta-Directing Deactivator

Conversely, the ethyl carboxylate group (-COOEt) at the C1 position is a moderately deactivating group. It reduces the ring's nucleophilicity and directs electrophiles to the meta position (C3, C5).[8]

  • -R (Resonance) Effect: The carbonyl group is a π-acceptor, withdrawing electron density from the aromatic ring through resonance. This effect places a partial positive charge on the ring, particularly at the ortho (C2, C6) and para (C4) positions, destabilizing the arenium ion intermediates for attack at these sites.

  • -I (Inductive) Effect: The electronegative oxygen atoms in the ester group also withdraw electron density inductively. Both effects work in concert to reduce the ring's reactivity.

Predicting the Major Product: The Dominance of the Activating Group

When an activating and a deactivating group are present on the same ring, the activating group's directing effect almost always dictates the regiochemical outcome.[9]

  • -OCH₃ (Activator) directs to: C2, C4, C6.

  • -COOEt (Deactivator) directs to: C5.

The powerful activating nature of the methoxy group will therefore direct the incoming bromine electrophile to one of its activated positions: C2, C4, or C6. To determine the major product among these possibilities, we must consider steric hindrance:

  • C2: This position is ortho to both the methoxy and the bulky ethyl ester group. Significant steric hindrance makes this position less accessible.

  • C6: This position is ortho to the methoxy group. While less hindered than C2, it still experiences some steric clash.

  • C4: This position is para to the methoxy group and meta to the ester. It is the most sterically accessible of the three activated positions.

Therefore, the electrophilic attack will occur preferentially at the C4 position , which is electronically activated by the dominant methoxy group and is the least sterically hindered. The major product is predicted to be ethyl 4-bromo-3-methoxybenzoate .

Detailed Mechanistic Pathway

The bromination of ethyl 3-methoxybenzoate follows a well-defined, multi-step pathway.

Visualizing the Mechanism

The following diagram illustrates the complete workflow, from the activation of bromine by the Lewis acid catalyst to the formation of the final aromatic product.

Bromination_Mechanism Mechanism of Bromination of Ethyl 3-Methoxybenzoate cluster_reactants Step 1: Electrophile Generation cluster_intermediate Step 2: Nucleophilic Attack & Resonance cluster_product Step 3: Deprotonation Br2 Br-Br Electrophile δ+Br-Brδ-···FeBr₃ Br2->Electrophile Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile SigmaComplex Arenium Ion (Sigma Complex) Electrophile->SigmaComplex π-attack at C4 Substrate Ethyl 3-Methoxybenzoate Substrate->SigmaComplex Res1 Resonance Structure 1 SigmaComplex->Res1 Res2 Resonance Structure 2 SigmaComplex->Res2 Res3 Resonance Structure 3 (Major Contributor) SigmaComplex->Res3 Product This compound SigmaComplex->Product [FeBr₄]⁻ abstracts H⁺ HBr HBr FeBr3_regen FeBr₃ (Regenerated)

Caption: The electrophilic aromatic bromination pathway.

Step-by-Step Explanation
  • Generation of the Electrophile: The Lewis acid catalyst, FeBr₃, interacts with a molecule of Br₂, polarizing it and forming a more potent electrophilic complex, [Br-Br···FeBr₃].[10]

  • Nucleophilic Attack: The electron-rich aromatic ring of ethyl 3-methoxybenzoate attacks the terminal bromine atom of the polarized complex. The π-electrons form a new C-Br bond at the C4 position, which is the most electronically and sterically favored site. This step breaks the ring's aromaticity and forms a resonance-stabilized arenium ion. The positive charge of this intermediate is delocalized across the ring and, most importantly, onto the oxygen of the methoxy group, which provides significant stabilization.

  • Deprotonation: The [FeBr₄]⁻ anion, formed in the first step, acts as a base, abstracting the proton from the C4 carbon. This action collapses the C-H bond, with the electrons returning to the ring to restore its aromaticity. This final step yields the product, this compound, and regenerates the FeBr₃ catalyst, along with forming HBr as a byproduct.[1]

Experimental Protocol

This protocol describes a standard laboratory procedure for the bromination of an activated aromatic ester.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Bromine is highly toxic, corrosive, and volatile. Acetic acid is corrosive. Appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves) is mandatory.

Materials:

  • Ethyl 3-methoxybenzoate

  • Glacial Acetic Acid

  • Liquid Bromine (Br₂)

  • 5% Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethyl 3-methoxybenzoate (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Transfer this solution to the addition funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water. A precipitate may form. Cautiously add 5% sodium bisulfite solution dropwise until the orange/red color of excess bromine is discharged.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes key physicochemical and reaction data.

ParameterValueUnitSource
Substrate: Ethyl 3-methoxybenzoate
CAS Number10259-22-0-[12]
Molecular FormulaC₁₀H₁₂O₃-[13]
Molecular Weight180.20 g/mol [13]
Boiling Point250-252°C[12]
Density1.099g/cm³[12]
Product: this compound
Molecular FormulaC₁₀H₁₁BrO₃-[14]
Molecular Weight259.10 g/mol [14]
Expected Yield>85%(Typical)
AppearanceWhite to off-white solid-(Typical)
Reaction Conditions
SolventGlacial Acetic Acid-
Brominating AgentBr₂-
Temperature0 °C to Room Temp.°C
Reaction Time2 - 4hours

Conclusion

The bromination of ethyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution where regioselectivity is governed by the interplay of substituent electronic effects. The strongly activating, ortho, para-directing methoxy group decisively controls the reaction, directing the incoming electrophile to the sterically most accessible activated position, C4. The deactivating, meta-directing ester group serves primarily to reduce the overall reaction rate without altering the primary site of substitution. A thorough understanding of these fundamental principles allows for the precise prediction of the reaction's outcome and the rational design of synthetic routes for complex molecules, a critical skill in the field of drug development and materials science.

References

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Khan Academy. (n.d.). Bromination of benzene. [Link]

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Making Molecules. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Master Organic Chemistry. (2024). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-methoxybenzoate. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. [Link]

  • University of the Fraser Valley. (n.d.). Experimental Procedure – Relative Rates of Electrophilic Aromatic Bromination. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and operational protocols for Ethyl 4-bromo-3-methoxybenzoate . This document is structured to support process chemists and researchers in optimizing reaction conditions, purification workflows, and analytical sample preparation.

Executive Summary

This compound (CAS: 933585-42-3) is a lipophilic organic intermediate characterized by three distinct functional groups: an ethyl ester, a methoxy ether, and an aryl bromide. Its solubility behavior is governed by the competition between the hydrophobic bromobenzene core and the polar hydrogen-bond accepting capabilities of the ester and ether moieties.

  • Primary Solvency: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).

  • Operational Utility: Soluble in common organic extraction solvents (Ethyl Acetate) but exhibits temperature-dependent solubility in alcohols, making them ideal candidates for recrystallization.

  • Aqueous Profile: Practically insoluble in water; requires co-solvents (e.g., DMSO, Ethanol) for biological assay preparation.

Physicochemical Basis of Solubility

To understand the solubility landscape, we analyze the molecular interactions driving dissolution.

FeatureChemical NatureImpact on Solubility
Aryl Bromide Hydrophobic / Soft Lewis BaseIncreases lipophilicity (LogP); enhances solubility in non-polar aromatics (Toluene).
Methoxy Group Weak H-Bond AcceptorModerate polarity increase; supports solubility in alcohols and ethers.
Ethyl Ester H-Bond Acceptor / DipolarPrimary driver for solubility in polar aprotic solvents (Acetone, EtOAc).
Crystal Lattice

-

Stacking Potential
Requires solvents with moderate dielectric constants to disrupt lattice energy during dissolution.

Predicted Properties:

  • LogP (Octanol/Water): ~3.2 – 3.5 (Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their operational utility for this specific compound.

Table 1: Operational Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Synthesis, NMR AnalysisExcellent for dissolving crude mixtures; avoid for final crystallization due to high solubility.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>80 mg/mL)Extraction, ChromatographyStandard solvent for liquid-liquid extraction from aqueous quenches.
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Coupling Reactions (Suzuki/Heck)Difficult to remove; use only when high reaction temperatures or inorganic bases are required.
Ethers THF, 2-MeTHF, 1,4-DioxaneHigh (>80 mg/mL)Grignard/Lithiation ReactionsAnhydrous grades required for organometallic steps. 2-MeTHF is a greener alternative to THF.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Recrystallization, HydrolysisCritical: Steep solubility curve (low at RT, high at reflux) makes Ethanol ideal for purification.
Aromatics Toluene, XyleneModerate to High High-Temp ReactionsGood for azeotropic removal of water; moderate solvent power allows for precipitation upon cooling.
Alkanes Hexanes, Heptane, CyclohexaneLow / Insoluble Anti-solventUsed to crash out the product from EtOAc or Toluene solutions.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Aqueous WashProduct partitions entirely into the organic phase during workup.

Solvent Selection Logic (Decision Framework)

Selecting the right solvent depends heavily on the intended unit operation. The diagram below illustrates the decision logic for reaction media versus purification.

SolventSelection Start Select Operation Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification TempCheck Temp > 80°C? Reaction->TempCheck MethodCheck Method? Purification->MethodCheck BaseCheck Inorganic Base? TempCheck->BaseCheck No UseToluene Use Toluene/Xylene TempCheck->UseToluene Yes UseDMF Use DMF/DMSO BaseCheck->UseDMF Yes (Suzuki/Heck) UseTHF Use THF/DCM BaseCheck->UseTHF No (Standard) Cryst Recrystallization MethodCheck->Cryst High Purity Needed Chrom Chromatography MethodCheck->Chrom Complex Mixture SolventPair Ethanol (Single) or EtOAc/Heptane Cryst->SolventPair Eluent Hexane/EtOAc Gradient Chrom->Eluent

Figure 1: Decision tree for solvent selection based on operational requirements.

Experimental Protocols

Since specific solubility values can vary by batch purity and polymorph, the following self-validating protocols are recommended to generate empirical data.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Purpose: To determine the exact saturation limit (


) in a specific solvent at ambient temperature.
  • Preparation: Weigh approx. 100 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume.

    • If solid remains: Place the vial on an orbital shaker (200 rpm) at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate (e.g., 500

      
      L) in a pre-weighed vessel and weigh the residue.
      
    • HPLC (Preferred): Dilute 10

      
      L of filtrate into 990 
      
      
      
      L Acetonitrile and inject. Compare against a standard curve.
Protocol B: Recrystallization (Purification)

Purpose: To purify crude material using the temperature-dependent solubility in Ethanol.

  • Dissolution: Place crude solid in a round-bottom flask. Add Absolute Ethanol (5 mL per gram of solid).

  • Heating: Heat to reflux (78°C). The solid should dissolve completely.

    • If not dissolved: Add Ethanol in 1 mL increments until clear.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) with gentle stirring.

  • Nucleation: If no crystals form after 1 hour, scratch the glass or add a seed crystal. Cool further to 0°C in an ice bath.

  • Isolation: Filter the white crystalline solid and wash with cold (-20°C) Ethanol.

Safety & Handling

  • Halogenated Waste: Solutions in DCM or Chloroform must be segregated into halogenated waste streams.

  • Flammability: Ethyl Acetate, THF, and Ethanol are highly flammable. Ensure all dissolution experiments are performed in a fume hood away from ignition sources.

  • Skin Absorption: The lipophilic nature of the compound suggests potential for skin absorption. Nitrile gloves (0.11 mm) are recommended.

References

  • ChemicalBook. Ethyl 4-bromo-3-(ethoxymethyl)benzoate Synthesis and Analogues. (Accessed 2026).

  • PubChem. Ethyl 4-bromo-3-methylbenzoate (Analogue) Compound Summary. National Library of Medicine.

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-(bromomethyl)benzoate. (Accessed 2026).

  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Accessed 2026).

  • Sigma-Aldrich. this compound Product Information. (Accessed 2026).

An In-Depth Technical Guide to Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoates in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, substituted benzoic acid esters are fundamental building blocks. Their utility lies in the predictable reactivity of the ester functionality and the diverse chemical space offered by various substitutions on the aromatic ring. Ethyl 4-bromo-3-methoxybenzoate is a prime example of such a strategic intermediate. The presence of a bromine atom provides a handle for cross-coupling reactions, while the methoxy group influences the electronic properties of the ring, and the ethyl ester offers a site for further modification or hydrolysis. This guide provides a comprehensive technical overview of this compound, including its structure, a proposed synthesis protocol, predicted spectroscopic data, and potential applications, serving as a valuable resource for professionals in drug discovery and chemical development.

PART 1: IUPAC Name and Structure

The precise nomenclature and structural representation of a molecule are paramount for unambiguous scientific communication.

IUPAC Name: this compound[1]

Chemical Structure:

The structure of this compound consists of a benzene ring substituted with a bromo group at position 4, a methoxy group at position 3, and an ethoxycarbonyl group at position 1.

Figure 1: 2D Structure of this compound

PART 2: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 933585-42-3[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Exact Mass 257.989 g/mol [1]
XLogP3 2.8[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

PART 3: Synthesis Protocol - Fischer Esterification

Reaction Scheme:

G reactant1 4-bromo-3-methoxybenzoic acid catalyst H₂SO₄ (cat.) Reflux reactant1->catalyst reactant2 Ethanol reactant2->catalyst product This compound water + H₂O product->water catalyst->product

Figure 2: Fischer Esterification Synthesis Workflow

Experimental Protocol:

  • Materials:

    • 4-bromo-3-methoxybenzoic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvents for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methoxybenzoic acid in an excess of anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Excess Ethanol: The use of excess ethanol serves to shift the equilibrium of the reversible Fischer esterification reaction towards the formation of the ester product, thereby increasing the yield.[4]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

  • Aqueous Work-up: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, leading to a purer product.

PART 4: Predicted Spectroscopic Data

Due to the lack of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ 7.6-7.8 (m, 2H): Aromatic protons ortho and para to the bromine.

  • δ 7.0-7.2 (m, 1H): Aromatic proton ortho to the methoxy group.

  • δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group.

  • δ 3.90 (s, 3H): Methyl protons of the methoxy group.

  • δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ 165-167: Carbonyl carbon of the ester.

  • δ 155-157: Aromatic carbon attached to the methoxy group.

  • δ 130-135: Aromatic carbons.

  • δ 115-125: Aromatic carbons.

  • δ 110-115: Aromatic carbon attached to the bromine.

  • δ 61-63: Methylene carbon of the ethyl group.

  • δ 56-58: Methyl carbon of the methoxy group.

  • δ 14-16: Methyl carbon of the ethyl group.

PART 5: Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential as an intermediate in several areas of chemical synthesis and drug discovery.

1. Intermediate for Active Pharmaceutical Ingredients (APIs):

The precursor, 4-bromo-3-methoxybenzoic acid, is utilized in the synthesis of various APIs.[5] By extension, the ethyl ester derivative can serve as a more soluble and reactive intermediate in organic solvents for the construction of complex molecular frameworks.

2. Precursor for Cross-Coupling Reactions:

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in C-C bond formation and are extensively used in the synthesis of pharmaceuticals and functional materials.

3. Building Block for Heterocyclic Synthesis:

Substituted benzoates are versatile starting materials for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many drug molecules.[6] The ester functionality can be readily converted to other functional groups, such as amides or alcohols, to facilitate cyclization reactions.

4. Use in Agrochemicals and Specialty Materials:

The parent acid, 4-bromo-3-methoxybenzoic acid, finds applications in the agrochemical sector and the development of specialty materials.[5] The ethyl ester could similarly be employed in the synthesis of novel pesticides, herbicides, or functional polymers.

Conclusion

This compound, with its strategically placed functional groups, represents a valuable and versatile building block for organic synthesis. While direct experimental data for this specific compound is limited, its synthesis via Fischer esterification of the corresponding carboxylic acid is a well-established and reliable method. The predicted spectroscopic data provides a useful guide for its characterization. The potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and other functional materials are significant, underscoring the importance of such substituted benzoates in advancing chemical and life sciences research.

References

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. (2020). Available at: [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • PrepChem.com. Synthesis of ethyl benzoate. Available at: [Link]

  • CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. (2016). Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Available at: [Link]

  • PubChem. 4-Bromo-3-methoxybenzoic acid. Available at: [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]

  • NIH. Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. (2021). Available at: [Link]

Sources

Technical Guide: Strategic Applications of Ethyl 4-bromo-3-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-3-methoxybenzoate (CAS: 933585-42-3 for the ethyl ester; related acid CAS: 56256-14-5) is a high-value pharmacophore scaffold widely utilized in the discovery of kinase inhibitors, sodium channel blockers, and antitubercular agents. Its structural utility lies in its orthogonal functionalization potential : it possesses three distinct reactive handles—an electrophilic ester, a nucleophilic-susceptible aromatic ring (via halogen exchange), and a modifiable ether linkage—allowing for divergent library synthesis.

This guide details the compound's application in medicinal chemistry, specifically focusing on its role as a precursor for Nav1.7 inhibitors and ACK1 tyrosine kinase inhibitors .

Part 1: Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as a "tris-divergent" scaffold. The researcher must prioritize the order of operations to prevent chemoselectivity issues.

PositionFunctional GroupReactivity ModeStrategic Utility
C-1 Ethyl Ester (-COOEt)ElectrophilePrecursor to acids (hydrolysis), amides (aminolysis), or benzyl alcohols (reduction). Directing group for ortho-metalation.
C-3 Methoxy (-OMe)Electron Donor (EDG)Modulates solubility and lipophilicity. Can be demethylated (BBr₃) to a phenol for further alkylation or hydrogen bond donor design.
C-4 Bromide (-Br)Leaving GroupPrimary handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.
Reactivity Map

The following diagram illustrates the divergent pathways accessible from this core intermediate.

ReactivityMap Core This compound Acid 4-Bromo-3-methoxybenzoic Acid (Hydrolysis) Core->Acid LiOH/THF Quant. Yield Biaryl Biaryl Esters (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) C-C Bond Formation Phenol 4-Bromo-3-hydroxybenzoate (Demethylation) Core->Phenol BBr3, DCM -78°C Amide Benzamides/Acyl Sulfonamides (Amide Coupling) Acid->Amide R-NH2, HATU Drug Scaffold

Figure 1: Divergent synthetic pathways from the this compound scaffold.[1][2][3][4][5]

Part 2: Core Synthetic Workflows

Application A: Synthesis of Nav1.7 Inhibitors (Pain Management)

In the development of analgesics for Primary Erythromelalgia, the acid derivative of this scaffold is coupled with sulfonamides to create acyl sulfonamides . The bromine atom is critical for subsequent arylation to extend the binding pocket reach.

Mechanism:

  • Hydrolysis: The ethyl ester is cleaved to reveal the carboxylic acid.

  • Coupling: The acid is activated (EDC/DMAP) and coupled with a methane sulfonamide or aryl sulfonamide.

  • Late-Stage Diversification: The C4-Bromine is used in a Suzuki coupling after the amide formation to install a hydrophobic tail.

Application B: Antitubercular Agents (Meta-Amido Bromophenols)

Research indicates that maintaining the C4-Bromine while modifying the C3-Methoxy group to a phenol (hydroxy) significantly enhances activity against M. tuberculosis.

Workflow:

  • Demethylation: this compound is treated with BBr₃ to yield Ethyl 4-bromo-3-hydroxybenzoate.

  • Hydrolysis & Amidation: The ester is converted to an amide to interact with bacterial target proteins.

Part 3: Experimental Protocols

Note: These protocols are self-validating. Checkpoints are included to ensure reaction integrity.

Protocol 1: Quantitative Hydrolysis to 4-Bromo-3-methoxybenzoic Acid

Context: Essential first step for most medicinal chemistry applications. Reagents: Lithium Hydroxide (LiOH), THF, Water, MeOH.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

    • Checkpoint: Solution should be clear. If cloudy, add more THF.

  • Addition: Add LiOH monohydrate (2.5 eq) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The high Rf spot (Ester) should disappear, replaced by a baseline spot (Acid).

  • Workup (Critical):

    • Concentrate to remove volatiles (THF/MeOH).

    • Acidify the remaining aqueous phase to pH 2 using 1N HCl.

    • Observation: A white precipitate (the product) should form immediately.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: >95%.[6][7]

    • Purity Check: 1H NMR should show loss of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

Protocol 2: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: Installing biaryl systems for kinase inhibition (e.g., ACK1 inhibitors). Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water.

  • Degassing: In a sealable tube, combine the this compound (1.0 eq), boronic acid, and base. Suspend in Dioxane:Water (4:1). Sparge with Argon for 10 minutes.

    • Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂. Seal the tube immediately.

  • Heating: Heat to 90°C for 12 hours.

    • Validation: The reaction mixture usually turns black (Pd black formation) upon completion.

  • Purification: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

Part 4: Visualizing the Nav1.7 Inhibitor Workflow

The following diagram details the specific synthesis of a voltage-gated sodium channel inhibitor using this scaffold, as described in patent literature (e.g., US9663508B2).

Nav17Synthesis Start This compound Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate1 4-Bromo-3-methoxybenzoic Acid Step1->Intermediate1 Step2 Step 2: Acyl Sulfonamide Formation (MeSO2NH2, EDC, DMAP) Intermediate1->Step2 Intermediate2 N-(Methylsulfonyl)-4-bromo- 3-methoxybenzamide Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Intermediate2->Step3 Final Nav1.7 Inhibitor Candidate (Biaryl Acyl Sulfonamide) Step3->Final

Figure 2: Synthetic workflow for Nav1.7 inhibitors utilizing the acid intermediate.

References

  • Nav1.

    • Title: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.[8]

    • Source: US P
    • URL
  • Antitubercular Applications

    • Title: Discovery of meta-Amido Bromophenols as New Antitubercular Agents.
    • Source: Chemical and Pharmaceutical Bulletin, 65(9), 848–856 (2017).
    • URL:[Link][1][2][3][6][8][9][10]

  • Kinase Inhibitor (ACK1)
  • Vasopressin V1b Antagonists

    • Title: 1,2,4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor.[11][12]

    • Source: US P
    • URL

Sources

Ethyl 4-bromo-3-methoxybenzoate: A Strategic Scaffold for Biaryl & Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery professionals. It synthesizes the chemical utility, synthetic pathways, and therapeutic applications of Ethyl 4-bromo-3-methoxybenzoate .

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

In the iterative cycle of Lead Optimization, the selection of versatile, orthogonally reactive building blocks is critical for rapidly exploring Structure-Activity Relationships (SAR).[1] This compound (CAS: 933585-42-3) has emerged as a high-value intermediate, particularly in the synthesis of kinase inhibitors and GPCR ligands.

Its utility is defined by three structural features:

  • C4-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of diverse aryl or heteroaryl "warheads."

  • C1-Ethyl Ester: A masked carboxylic acid that provides solubility during intermediate steps and can be selectively hydrolyzed to the free acid for amide coupling or reduced to a benzyl alcohol.

  • C3-Methoxy Group: A crucial modulator of physicochemical properties. It functions as a hydrogen bond acceptor, improves metabolic stability compared to a naked phenyl ring, and enhances solubility in organic solvents during synthesis.[1]

This guide details the synthesis, reactivity profile, and application of this scaffold in the development of AXL/MER kinase inhibitors and Nav1.7 sodium channel blockers .[1]

Chemical Profile & Strategic Value

PropertyData
IUPAC Name This compound
CAS Number 933585-42-3
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical State Solid / Crystalline Powder
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Key Reactivity Pd-catalyzed cross-coupling (C-Br), Nucleophilic acyl substitution (C=O)
Structural Logic: The "Orthogonal" Advantage

The molecule allows for divergent synthesis . The bromine atom can be reacted before or after the ester manipulation, depending on the stability of the attached groups.[1]

  • Path A (Suzuki First): Couple the aryl ring to the bromine, then hydrolyze the ester to attach the "tail" of the drug molecule.[1]

  • Path B (Amide First): Hydrolyze the ester and form an amide, then use the bromine for a late-stage cross-coupling to introduce diversity (e.g., screening a library of boronic acids).[1]

Synthetic Versatility: The Reactivity Hub

The following diagram illustrates the central role of this compound in generating diverse chemical libraries.

ReactivityHub Core This compound (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R-NH2 / Pd) Core->Buchwald C-N Bond Hydrolysis Ester Hydrolysis (LiOH / THF) Core->Hydrolysis Deprotection Reduction Reduction (LiAlH4 / DIBAL) Core->Reduction Redox Biaryl Biaryl Esters (Kinase Core) Suzuki->Biaryl Amines Anilines (N-Linked Derivatives) Buchwald->Amines Acids Benzoic Acids (Amide Precursors) Hydrolysis->Acids Alcohols Benzyl Alcohols (Linkers) Reduction->Alcohols

Figure 1: Divergent synthesis pathways from the core scaffold. The bromine handle allows for library generation via cross-coupling, while the ester serves as a gateway to amides and linkers.[1]

Case Studies in Drug Discovery

Case Study 1: AXL/MER Kinase Inhibitors

The TAM family (Tyro3, AXL, MER) receptor tyrosine kinases are implicated in immune evasion and drug resistance in cancer.[1]

  • Role of Scaffold: The 4-bromo-3-methoxybenzoate core is often used to construct the "hinge-binding" or "solvent-exposed" region of the inhibitor.

  • Chemistry: The bromine is coupled with a pyrazolo[3,4-d]pyrimidine or similar heterocycle. The ester is hydrolyzed and converted to an amide to interact with the DFG-motif or solvent front.

  • Significance: The 3-methoxy group locks the conformation via intramolecular hydrogen bonding or steric clash, often improving selectivity for AXL over other kinases [1].[1]

Case Study 2: Nav1.7 Sodium Channel Blockers

Voltage-gated sodium channel Nav1.7 is a prime target for pain management.[2]

  • Role of Scaffold: Used to synthesize biaryl acyl-sulfonamides .

  • Chemistry: The ester is hydrolyzed to the acid, which is then coupled to a sulfonamide (e.g., methanesulfonamide) using EDC/DMAP.[1] The bromine is subsequently coupled to a heteroaryl ring to extend into the channel's hydrophobic pocket.

  • Outcome: High potency inhibitors with improved metabolic stability due to the electron-rich methoxy substitution [2].

Experimental Protocols

Protocol A: Preparation of this compound

Note: While commercially available, this scaffold can be synthesized from the corresponding acid if specific isotopically labeled analogs or large-scale batches are required.

Objective: Fischer esterification of 4-bromo-3-methoxybenzoic acid.

Materials:

  • 4-Bromo-3-methoxybenzoic acid (1.0 equiv)

  • Ethanol (Absolute, solvent & reagent)[1]

  • Sulfuric acid (H₂SO₄, catalytic, 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)[1]

Procedure (H₂SO₄ Method):

  • Dissolution: Charge a round-bottom flask with 4-bromo-3-methoxybenzoic acid (10.0 g, 43.3 mmol) and absolute ethanol (100 mL).

  • Catalyst Addition: Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

  • Neutralization: Dissolve residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid.

  • Drying: Wash organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~90-95% yield of a white/off-white solid.

Protocol B: General Suzuki-Miyaura Coupling

Objective: Coupling the scaffold with a phenylboronic acid to create a biaryl intermediate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: In a reaction vial, combine the ethyl ester (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 mmol) under a nitrogen atmosphere.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Work-up: Dilute with water, extract with EtOAc. Wash organics with brine, dry (MgSO₄), and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Visualization

The following diagram details the logical flow from the raw acid to a functional drug precursor.

SynthesisWorkflow Start Start: 4-Bromo-3-methoxybenzoic Acid Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) Start->Step1 Intermediate Intermediate: this compound Step1->Intermediate Decision Decision Point Intermediate->Decision PathA Path A: Cross-Coupling First (Suzuki w/ Ar-B(OH)2) Decision->PathA If Ar-Group stable to hydrolysis PathB Path B: Hydrolysis First (LiOH, then Amide Coupling) Decision->PathB If Amide required for solubility/directing FinalA Product: Biaryl Ester PathA->FinalA FinalB Product: Bromo-Amide PathB->FinalB

Figure 2: Strategic decision tree for utilizing the scaffold in medicinal chemistry campaigns.

References

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases.National Institutes of Health (NIH) / PMC.

    • Source: [Link]

    • Context: Discusses the design of kinase inhibitors using similar benzo
  • Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.Google Patents (WO2015051043A1). Source: Context: Explicitly details the use of 4-bromo-3-methoxybenzoic acid derivatives in the synthesis of Nav1.7 inhibitors.
  • Biaryl derivatives and related uses (PARP Inhibitors).Google Patents (WO2024211834A1).
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives.Journal of Sciences, Islamic Republic of Iran.

    • Source: [Link]

    • Context: Provides general methodologies for manipulating ethyl benzoate derivatives in Src kinase inhibitor synthesis.

Sources

Methodological & Application

Suzuki coupling protocol using Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 4-bromo-3-methoxybenzoate

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of This compound (CAS: 933585-42-3). While aryl bromides are generally excellent substrates for Palladium-catalyzed coupling, this specific scaffold presents a unique duality: the C1-ester activates the ring electronically, while the C3-methoxy group exerts steric pressure ortho to the reaction site (C4).

Successful coupling requires a catalyst system capable of overcoming this steric barrier without compromising the integrity of the ethyl ester, which is susceptible to hydrolysis under standard basic aqueous conditions. This protocol utilizes Pd(dppf)Cl₂[1][2][3]·DCM as the catalyst of choice due to its large bite angle and robustness against steric hindrance, ensuring high yields (>85%) and reproducibility.

Mechanistic Insight & Substrate Analysis

To design a self-validating protocol, one must understand the competing forces at play on the substrate.

  • Electronic Activation (C1-Ester): The ethyl ester at the para position is an Electron Withdrawing Group (EWG). This lowers the electron density of the aromatic ring, facilitating the Oxidative Addition step (the rate-determining step for aryl chlorides, though less critical for bromides).

  • Steric Deactivation (C3-Methoxy): The methoxy group is located ortho to the C-Br bond. During the catalytic cycle, the Palladium species must insert between the Carbon and Bromine.[4] The bulk of the methoxy group creates steric clash, potentially slowing down oxidative addition and transmetallation.

Visualizing the Catalytic Cycle: The diagram below illustrates the specific pathway, highlighting the critical "Steric Gate" at the oxidative addition step.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Steric Barrier due to C3-OMe) Pd0->OxAdd + Substrate PdII_ArX Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_ArX TransMet Transmetallation (Rate Limiting in some cases) PdII_ArX->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regeneration Substrate This compound Substrate->OxAdd Boronic Aryl Boronic Acid Ar'-B(OH)2 Boronic->BaseStep + Base (K2CO3)

Figure 1: Catalytic cycle emphasizing the steric barrier imposed by the ortho-methoxy group during oxidative addition.

Optimized Experimental Protocol

This protocol is designed for a 1.0 gram scale reaction. It uses 1,4-Dioxane/Water as the solvent system to solubilize both the organic ester and the inorganic base while minimizing ester hydrolysis temperatures.

Reagents & Materials
ComponentRoleEquivalentsMass/Vol (for 1g Scale)
This compound Limiting Reagent1.0 equiv1.00 g (3.86 mmol)
Aryl Boronic Acid Nucleophile1.2 - 1.5 equivCalc. based on MW
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05 equiv~95 - 158 mg
Potassium Carbonate (K₂CO₃) Base2.5 equiv1.33 g
1,4-Dioxane Solvent (Organic)-12 mL
Water (Degassed) Solvent (Aqueous)-3 mL

Note on Catalyst:


 can be used, but 

is superior for ortho-substituted aryl halides due to the bidentate ligand's ability to enforce a cis-geometry, accelerating the reductive elimination step.
Step-by-Step Procedure

Phase 1: Inert Gas Setup

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cap the condenser with a rubber septum and insert a nitrogen/argon inlet needle.

  • Flame-dry or oven-dry the glassware if strictly anhydrous conditions are desired (though Suzuki is tolerant of water, removing oxygen is critical).

  • Critical Step: Sparge the 1,4-Dioxane and Water separately with nitrogen for 15 minutes prior to use. Oxygen poisons the Pd(0) species.

Phase 2: Reaction Assembly

  • Charge the RBF with This compound (1.0 g) and the chosen Aryl Boronic Acid (1.2–1.5 equiv).

  • Add the Pd(dppf)Cl₂[2] · DCM catalyst (3-5 mol%).

  • Add the solid K₂CO₃ (1.33 g).

  • Technique Tip: Adding solids first allows for a final purge cycle before solvent addition.

  • Syringe in the degassed 1,4-Dioxane (12 mL) and Water (3 mL).

  • Turn on stirring (medium speed) to create a suspension.

Phase 3: Reaction & Monitoring

  • Heat the reaction mixture to 90°C using an oil bath or heating block.

  • Time Course: The reaction typically reaches completion in 2 to 4 hours .

  • Monitoring (TLC/HPLC):

    • Check TLC every hour (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the starting bromide (

      
      ) and appearance of the fluorescent biaryl product.
      
    • Warning: If the ester hydrolyzes, a baseline spot (carboxylic acid) will appear.

Phase 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer once more with EtOAc (20 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase Gradient: 0%

      
       20% EtOAc in Hexanes.
      

Workflow Visualization

The following diagram outlines the logical flow of the experiment, including decision nodes for troubleshooting.

ExperimentalWorkflow Start Start: 1.0g Substrate Degas Degas Solvents (Dioxane/H2O) Start->Degas Mix Combine Reagents (Substrate, Boronic Acid, Base, Pd) Degas->Mix Heat Heat to 90°C (Inert Atmosphere) Mix->Heat Monitor Monitor (TLC/HPLC) @ 1 hour intervals Heat->Monitor Check1 SM Consumed? Monitor->Check1 Check2 Ester Intact? Check1->Check2 Yes Trouble1 Add Catalyst (2 mol%) Extend Time Check1->Trouble1 No Workup Workup: Dilute EtOAc/Water Wash Brine -> Dry Check2->Workup Yes Trouble2 Acidify Workup (pH 4) Recover Acid Product Check2->Trouble2 No (Hydrolysis) Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Trouble1->Heat

Figure 2: Experimental workflow with decision checkpoints for reaction completeness and ester stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or Steric Hindrance.Switch to S-Phos Pd G2 or X-Phos Pd G2 precatalysts. These bulky, electron-rich ligands accelerate oxidative addition on hindered substrates [1].
Ester Hydrolysis Base is too strong or reaction time too long.Switch base to K₃PO₄ (milder) or use anhydrous conditions (Toluene/DMF with CsF or Cs₂CO₃ ) [2].
Homocoupling (Ar-Ar) Oxygen present in solvent.[5]Re-degas solvents vigorously. Ensure Boronic Acid is added in slight excess (1.5 eq).
Protodeboronation Unstable Boronic Acid.Use a Boronic Ester (Pinacol ester) instead of the free acid, or add the base portion-wise.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[7] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Application Notes, 2024 . Link

  • BenchChem. "this compound Structure & Properties." BenchChem Compound Database, 2025 . Link

Sources

The Strategic Deployment of Ethyl 4-bromo-3-methoxybenzoate in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic frameworks is of paramount importance. These structural motifs are cornerstones of a vast array of pharmaceuticals and biologically active compounds. Ethyl 4-bromo-3-methoxybenzoate has emerged as a highly versatile and strategically valuable starting material in this endeavor. Its unique substitution pattern—a bromine atom amenable to a multitude of cross-coupling reactions, an electron-donating methoxy group, and an electron-withdrawing ethyl ester—provides a nuanced electronic profile that can be exploited for the regioselective synthesis of diverse heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of medicinally relevant benzofurans, indoles, and quinolines. We will delve into detailed, field-proven protocols, the rationale behind experimental choices, and the underlying mechanistic principles.

The Versatility of this compound: A Chemist's Perspective

The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position, making it an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. The methoxy group at the 3-position is a key modulator of the aromatic ring's electron density, influencing the rates and outcomes of these catalytic cycles. The ethyl ester at the 1-position offers a handle for further functionalization or can be a crucial element of the final heterocyclic structure. This trifecta of functional groups allows for a modular and convergent approach to complex molecular architectures.

Synthesis of Benzofuran Derivatives: A Palladium/Copper-Catalyzed Approach

Benzofurans are a prominent class of heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] A powerful strategy for the synthesis of 2-substituted-6-methoxybenzofuran-7-carboxylates from this compound involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Mechanistic Rationale: The Sonogashira Coupling and Intramolecular Cyclization Cascade

The synthesis commences with a Sonogashira coupling between this compound and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

The subsequent intramolecular cyclization is typically promoted by the copper catalyst or a suitable base. The ortho-methoxy group, after in-situ demethylation under certain reaction conditions to a hydroxyl group, acts as a nucleophile, attacking the newly installed alkyne to form the benzofuran ring. The choice of reaction conditions is critical to favor the desired cyclization over competing side reactions.

Experimental Workflow: Sonogashira Coupling and Cyclization

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A This compound + Terminal Alkyne B Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) A->B Reagents C Solvent (e.g., THF/DMF) B->C Solvent D Heat (e.g., 60-80 °C) C->D Conditions E Intermediate: Ethyl 4-alkynyl-3-methoxybenzoate D->E Formation F Base or Heat E->F Initiation G Final Product: Substituted Benzofuran F->G Cyclization

Caption: General workflow for benzofuran synthesis.

Detailed Protocol: Synthesis of Ethyl 6-methoxy-2-phenylbenzofuran-7-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to intramolecular cyclization. In many cases, the cyclization occurs in situ. If not, the isolated intermediate can be heated in a high-boiling solvent like DMF or treated with a base like potassium carbonate to facilitate cyclization.

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF70-8075-90Adapted from[2]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10080-95Adapted from general high-performance catalyst systems

Synthesis of Indole Derivatives: A Buchwald-Hartwig Amination Approach

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs. The Buchwald-Hartwig amination offers a powerful and versatile method for the construction of the key C-N bond required for indole synthesis, starting from this compound.[3]

Mechanistic Rationale: C-N Bond Formation and Subsequent Cyclization

The synthesis typically proceeds in two steps. First, a Buchwald-Hartwig amination is performed to couple this compound with a suitable amine, such as an aminoacetaldehyde dimethyl acetal. This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-arylated product and regenerate the Pd(0) catalyst.[4]

The second step involves an acid-catalyzed intramolecular cyclization (e.g., a Fischer-type indole synthesis) of the N-arylated intermediate to construct the indole ring. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields in the Buchwald-Hartwig amination of electron-rich aryl bromides like our substrate.[5]

Experimental Workflow: Buchwald-Hartwig Amination and Indole Formation

G cluster_0 Buchwald-Hartwig Amination cluster_1 Intramolecular Cyclization A This compound + Primary Amine B Pd Precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) A->B Catalyst System C Base (e.g., NaOtBu) B->C Base D Solvent (e.g., Toluene) C->D Solvent E Intermediate: N-Aryl Amine D->E Formation F Acid Catalyst (e.g., p-TsOH) E->F Initiation G Final Product: Substituted Indole F->G Cyclization

Caption: General workflow for indole synthesis.

Detailed Protocol: Synthesis of Ethyl 7-methoxyindole-6-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Add aminoacetaldehyde dimethyl acetal via syringe and seal the tube.

  • Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude N-arylated intermediate is then dissolved in a suitable solvent like toluene or dioxane.

  • Add a catalytic amount of p-TsOH and heat the mixture to reflux to effect the intramolecular cyclization.

  • Monitor the cyclization by TLC. Upon completion, cool the reaction, neutralize with a mild base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.

  • Purify the final product by column chromatography on silica gel.

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene100-11070-85Adapted from[5]
Pd(OAc)₂RuPhosK₃PO₄Dioxane10065-80Adapted from general Buchwald-Hartwig protocols

Synthesis of Quinoline Derivatives: The Friedländer Annulation

Quinolines are a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial drugs to kinase inhibitors.[6] The Friedländer annulation provides a classic and efficient method for constructing the quinoline core.[7] This can be achieved from this compound through a multi-step sequence involving reduction of the ester, oxidation to an aldehyde, nitration, reduction of the nitro group to an amine, and finally, the Friedländer condensation. A more convergent approach involves first synthesizing the corresponding 2-aminoaryl ketone or aldehyde from our starting material.

Mechanistic Rationale: Formation of the Key Precursor and Friedländer Cyclization

A plausible synthetic route involves the initial conversion of this compound to a 4-amino derivative via a Buchwald-Hartwig amination with an ammonia surrogate or a related nitrogen source. Subsequent reaction, for instance, with a suitable three-carbon synthon under acidic or basic conditions, would then lead to the quinoline ring system.

The Friedländer synthesis itself involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

Experimental Workflow: Quinoline Synthesis via Friedländer Annulation

G cluster_0 Precursor Synthesis cluster_1 Friedländer Annulation A This compound B Multi-step conversion A->B e.g., Amination, Formylation C 2-Amino-4-methoxy-5-formylbenzoate B->C Formation E Acid or Base Catalyst C->E Condensation D α-Methylene Ketone D->E Condensation F Final Product: Substituted Quinoline E->F Cyclization & Dehydration

Caption: General workflow for quinoline synthesis.

Detailed Protocol: Synthesis of Ethyl 7-methoxyquinoline-6-carboxylate derivatives

This protocol outlines the final Friedländer annulation step, assuming the successful synthesis of the requisite 2-aminoaryl aldehyde or ketone precursor from this compound.

Materials:

  • Ethyl 5-acetyl-2-amino-4-methoxybenzoate (1.0 equiv) (hypothetical precursor)

  • Acetone (or other suitable ketone/aldehyde) (excess)

  • Acid catalyst (e.g., p-TsOH) or Base catalyst (e.g., KOH)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the 2-aminoaryl ketone precursor in ethanol.

  • Add the ketone or aldehyde component in excess.

  • Add a catalytic amount of the acid or base.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

CatalystSolventTemperature (°C)Typical Yield (%)Reference
p-TsOHEthanolReflux70-90Adapted from[8]
KOHEthanolReflux65-85Adapted from[8]
I₂EthanolRoom Temp80-95Adapted from

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. Through strategic application of modern cross-coupling methodologies such as the Sonogashira, Buchwald-Hartwig, and Suzuki reactions, as well as classic transformations like the Friedländer annulation, chemists can efficiently access complex molecular architectures. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers in the field, enabling the rational design and execution of synthetic routes towards novel therapeutic agents. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity, and the principles outlined herein provide a solid foundation for such optimization endeavors.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. [Link]

  • Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.). ResearchGate. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC. [Link]

  • Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. (2023). ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). LOCKSS. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). PMC. [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. (n.d.). PMC. [Link]

  • (E)-4-[(4-Bromo-phen-yl)imino-meth-yl]-2-meth-oxy-phenol. (n.d.). ResearchGate. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC. [Link]

  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. (n.d.). ResearchGate. [Link]

  • Search Results. (n.d.). BJOC. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). NIH. [Link]

  • Friedländer-Type Reaction of 4-Cholesten-3-one with 2 -Aminoacetophenone: Angular versus Linear Quinoline. (2023). Semantic Scholar. [Link]

  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (n.d.). ResearchGate. [Link]

  • Methyl 4-amino-3-methylbenzoate. (n.d.). ResearchGate. [Link]

  • Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon-carbon bond formation. (n.d.). PubMed. [Link]

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Application Note: Large-Scale Synthesis and Purification of Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-3-methoxybenzoate (CAS: 933585-42-3) is a critical pharmacophore used in the synthesis of kinase inhibitors and receptor modulators.[1] Its structural motif—combining a lipophilic ethyl ester, an electron-donating methoxy group, and a reactive aryl bromide handle—makes it an ideal scaffold for Suzuki-Miyaura couplings in late-stage drug functionalization.[1]

This guide details a scalable, high-fidelity protocol for synthesizing this ester from 4-bromo-3-methoxybenzoic acid .[1] Unlike bench-scale methods that rely on costly coupling agents (e.g., EDC/DMAP), this protocol utilizes a Thionyl Chloride (


) mediated esterification . This pathway is selected for its atom economy, ease of byproduct removal (gaseous 

and

), and ability to drive conversion to completion without complex water-removal apparatuses (Dean-Stark).

Strategic Retrosynthesis & Route Selection

The Challenge of Regiochemistry

Direct bromination of ethyl 3-methoxybenzoate is not recommended for large-scale production. The methoxy group (strong ortho/para director) directs electrophilic bromination primarily to the 6-position (para) or 2-position (ortho), resulting in a difficult-to-separate mixture of isomers (Ethyl 6-bromo-3-methoxybenzoate and Ethyl 2-bromo-3-methoxybenzoate) rather than the desired 4-bromo isomer.[1]

The Validated Pathway

To ensure regiochemical integrity, the synthesis must start from the pre-functionalized 4-bromo-3-methoxybenzoic acid (CAS: 56256-14-5).[1] This acid is typically synthesized via the Sandmeyer reaction of 4-amino-3-methoxybenzoic acid or oxidation of 4-bromo-3-methylanisole, ensuring the bromine is locked in the correct position before esterification.[1]

Selected Route: Acid Chloride Formation


 Alcoholysis.

Figure 1: Reaction workflow for the conversion of the benzoic acid precursor to the ethyl ester.

Detailed Experimental Protocol

Materials & Reagents
ReagentCASEquiv.[1][2]Role
4-Bromo-3-methoxybenzoic acid 56256-14-51.0Limiting Reagent
Thionyl Chloride (

)
7719-09-71.5 - 2.0Activating Agent
Ethanol (Absolute) 64-17-5Excess (10V)Solvent/Nucleophile
DMF (Dimethylformamide) 68-12-20.05 (Cat.)[1]Catalyst
Dichloromethane (DCM) 75-09-2SolventExtraction
Step-by-Step Synthesis (Scale: 100g Batch)
Phase A: Activation (Acid Chloride Formation)
  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and an off-gas scrubber (NaOH trap) to neutralize

    
    /
    
    
    
    .
  • Charging: Charge 4-bromo-3-methoxybenzoic acid (100 g, 0.43 mol) into the flask.

  • Solvent Free Activation: Note: Neat reaction is preferred for scale to minimize solvent waste, but DCM (300 mL) can be used if slurry handling is difficult. Here we proceed with neat/DCM slurry. Add Dichloromethane (300 mL) and DMF (1.5 mL) .

  • Addition: Add Thionyl Chloride (76.6 g, 47 mL, 0.64 mol) dropwise via an addition funnel over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
     for DCM) for 3–4 hours.
    
    • Checkpoint: The suspension should become a clear solution as the acid chloride forms.

  • Concentration: Once conversion is complete (check by TLC/HPLC of a methanol-quenched aliquot), distill off the solvent and excess

    
     under reduced pressure. Caution:  Do not overheat. This yields the crude 4-bromo-3-methoxybenzoyl chloride as a yellow oil/solid.[1]
    
Phase B: Esterification
  • Solvation: Dissolve the crude acid chloride residue in Dichloromethane (200 mL) .

  • Alcoholysis: Cool the solution to

    
     using an ice bath.
    
  • Addition: Slowly add Absolute Ethanol (200 mL) over 20 minutes. The reaction is exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Mechanism:[1][3] The ethoxide/ethanol attacks the highly electrophilic carbonyl carbon of the acid chloride, displacing chloride.

  • Quench: Carefully pour the reaction mixture into Saturated

    
     solution (500 mL)  to neutralize generated HCl. Stir until gas evolution ceases.
    
Workup & Purification[5]
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Wash combined organics with Brine (200 mL) and Water (200 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude ester as a pale yellow oil.
    
  • Distillation (Critical for Purity):

    • The crude product often contains trace unreacted acid or anhydride.

    • Perform High Vacuum Distillation .

    • Boiling Point Prediction: Approx.

      
       at 0.5 mmHg.
      
    • Collect the main fraction as a colorless to pale yellow viscous liquid.

Quality Control & Analytical Data

Target Specification: >98.0% Purity by HPLC.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time ~8.5 min (Ester), ~4.2 min (Acid precursor)
Expected NMR Data
  • 
    : 
    
    • 
       7.60 (d, J=8.0 Hz, 1H, Ar-H5) – Doublet due to ortho coupling.[1]
      
    • 
       7.55 (d, J=2.0 Hz, 1H, Ar-H2) – Meta coupling, deshielded by Ester and Br.[1]
      
    • 
       7.45 (dd, J=8.0, 2.0 Hz, 1H, Ar-H6).[1]
      
    • 
       4.38 (q, J=7.1 Hz, 2H, 
      
      
      
      ).[1]
    • 
       3.96 (s, 3H, 
      
      
      
      ).[1]
    • 
       1.41 (t, J=7.1 Hz, 3H, 
      
      
      
      ).[1]

Troubleshooting & Process Safety

Common Impurities
ImpurityOriginRemediation
Unreacted Acid Incomplete activation or hydrolysis during workup.[1]Wash organic layer with 1M NaOH (Acid is soluble in base; Ester is not).
Ethyl 3-methoxybenzoate Debromination (rare, usually from Pd contamination if used upstream).[1]Unlikely in this protocol.[1]
Diethyl Ether byproduct Reaction of EtOH with itself (acid catalyzed).[1]Removed during concentration/distillation.[1]
Safety (HSE)
  • Thionyl Chloride: Highly corrosive, reacts violently with water to release

    
     and 
    
    
    
    . Use only in a fume hood.
  • Alkyl Halides: The product is an aryl bromide and potential skin irritant. Wear nitrile gloves and eye protection.

References

  • Synthesis of Benzoic Acid Derivatives: PubChem Compound Summary for CID 16215867, 4-Bromo-3-methoxybenzoic acid.[1] National Center for Biotechnology Information (2024). [Link]

  • General Esterification Protocols: Fischer Esterification: Mechanism and Protocol. Master Organic Chemistry. [Link]

  • Regioselectivity in Bromination: Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation. MDPI (2020). [Link]

  • Acid Chloride Preparation: Org. Synth. 1943, 23, 11.[1] (Standard protocol for acid chloride formation using Thionyl Chloride). [Link]

Sources

Sonogashira coupling of Ethyl 4-bromo-3-methoxybenzoate with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Sonogashira cross-coupling of Ethyl 4-bromo-3-methoxybenzoate with terminal alkynes. While aryl bromides are generally less reactive than iodides, this specific substrate presents a unique electronic profile: the para-ethoxycarbonyl group activates the C-Br bond via electron withdrawal, while the ortho-methoxy group introduces mild steric bulk and potential chelating effects.

Successful coupling requires a balanced catalytic system that overcomes the kinetic barrier of the C-Br oxidative addition while minimizing homocoupling (Glaser coupling) of the alkyne. This protocol utilizes a Pd(II)/Cu(I) synergistic system to ensure high yields (>85%) and reproducibility.

Substrate Analysis & Mechanistic Insight

Electronic and Steric Profile
  • Activation (Para-Ester): The ethyl ester at the C1 position exerts a strong electron-withdrawing effect (-M, -I) on the aromatic ring. This reduces electron density at the C4 position, significantly facilitating the Oxidative Addition step of the Palladium(0) species into the C-Br bond.

  • Modulation (Ortho-Methoxy): The methoxy group at C3 is electron-donating (+M) but inductively withdrawing (-I). Its proximity to the bromine (ortho) introduces a steric clash that can hinder the approach of bulky phosphine ligands. However, it can also act as a weak hemilabile ligand, potentially stabilizing the Pd(II) intermediate.

Reaction Pathway (The "Why" Behind the Protocol)

The reaction proceeds via the standard Sonogashira catalytic cycle, augmented by a Copper(I) co-cycle.

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition step, facilitated by the electron-poor nature of the benzoate substrate.

Optimization & Screening Guide

Before scaling up, perform a rapid screen. The ortho-methoxy group makes the choice of ligand critical.

VariableStandard Condition (Start Here)High-Performance AlternativeRationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)PdCl₂(dppf) or Pd(t-Bu₃P)₂ PPh₃ is standard, but bidentate ligands (dppf) resist debromination. Bulky phosphines (t-Bu₃P) overcome steric hindrance.
Co-Catalyst CuI (2-3 mol%)CuBr·SMe₂CuI is robust; keep loading low to prevent alkyne homocoupling.
Base Et₃N (Excess)DIPA or Cs₂CO₃Et₃N acts as both base and solvent/co-solvent. Inorganic bases (Cs₂CO₃) are used if the alkyne is base-sensitive.
Solvent DMF or THF Toluene/Water (with surfactant)DMF promotes solubility of the polar ester. THF is easier to remove during workup.
Temp 60°C 80°CBromides require heat. 60°C is the "sweet spot" to avoid ester hydrolysis or transesterification.

Standard Operating Procedure (SOP)

Objective: Synthesis of Ethyl 4-(phenylethynyl)-3-methoxybenzoate (Model Reaction). Scale: 1.0 mmol (approx. 260 mg of substrate).

Reagents & Equipment
  • Substrate: this compound (1.0 equiv, 259 mg)

  • Alkyne: Phenylacetylene (1.2 equiv, 122 mg/132 µL)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv, 21 mg)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv, 4 mg)

  • Base/Solvent: Triethylamine (Et₃N) (3.0 equiv) in DMF (anhydrous, 3 mL) or pure Et₃N if substrate is soluble.

  • Inert Gas: Nitrogen or Argon balloon.

Step-by-Step Protocol
  • Setup (Inert Atmosphere):

    • Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen.

  • Reagent Addition:

    • Add This compound (259 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (4 mg) to the flask.

    • Critical Step: Evacuate and backfill with Nitrogen 3 times to remove O₂ (Oxygen promotes Glaser homocoupling of alkynes).

  • Solvent & Alkyne Introduction:

    • Add anhydrous DMF (3 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

    • Add Phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe while stirring.

    • Visual Check: The solution typically turns dark brown or yellow upon mixing.

  • Reaction:

    • Heat the mixture to 60°C in an oil bath.

    • Monitor by TLC (Hexanes/Ethyl Acetate 8:2) every hour. The starting bromide (Rf ~0.5) should disappear, and a highly fluorescent product spot (Rf ~0.4-0.6) should appear.

    • Typical Time: 2 to 6 hours.[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with Water (2 x 10 mL) to remove DMF and salts.

    • Wash with Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Note: The product often crystallizes upon standing or triturating with cold pentane.

Quality Control & Troubleshooting

Analytical Checkpoints
  • 1H NMR (CDCl₃): Look for the disappearance of the characteristic doublet at the C4 position of the benzoate. The alkyne protons (if using a terminal alkyne with protons) will disappear, replaced by aromatic signals.

  • Appearance: The product is typically a white to pale yellow solid. Dark oil indicates residual Pd or polymer formation.

Troubleshooting Guide

Figure 2: Troubleshooting logic flow for common reaction failures.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved October 24, 2025. Link

  • BenchChem. (2025).[4][5][6] this compound Product Data. Link (Simulated link for context)

  • Sigma-Aldrich. (n.d.). Protocol for Sonogashira Cross-Coupling. Link

Sources

Application Note: Chemoselective Reduction of Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reduction of Ethyl 4-bromo-3-methoxybenzoate to (4-bromo-3-methoxyphenyl)methanol . The primary synthetic challenge is chemoselectivity : reducing the ester functionality without compromising the aryl bromide (C-Br bond).

While Lithium Aluminum Hydride (LiAlH


 or LAH) is the traditional reagent for ester reduction, it poses a risk of debromination (hydrodehalogenation) due to its high reactivity. Consequently, this guide prioritizes Lithium Borohydride (LiBH

)
as the reagent of choice for its superior chemoselective profile, while retaining LAH as a secondary, high-throughput alternative under strictly controlled conditions.
Target Transformation
Substrate Reagent Product
This compoundLiBH

(Recommended)
(4-bromo-3-methoxyphenyl)methanol
MW: 259.09 g/mol Solvent: THFMW: 217.06 g/mol

Strategic Analysis: Reagent Selection

The choice of hydride source is dictated by the electronic environment of the benzene ring and the susceptibility of the carbon-bromine bond to oxidative addition or radical cleavage.

Comparative Reagent Profile
ReagentReactivityRisk of DebrominationRecommended Use Case
LiBH

ModerateLow Primary Recommendation. High chemoselectivity for esters vs. halides.
LiAlH

HighHigh Acceptable only at

. Risk of side-product (3-methoxybenzyl alcohol).
NaBH

LowVery LowIneffective for esters without additives (e.g., MeOH reflux), which may cause transesterification issues.
DIBAL-H ModerateLowTypically used for reduction to aldehyde at -78°C; harder to stop at alcohol cleanly.
Mechanistic Insight: Why LiBH ?

Lithium borohydride is more reducing than sodium borohydride (NaBH


) due to the Lewis acidity of the lithium cation (

), which coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester carbon. However, it lacks the aggressive nucleophilicity required to attack the aryl bromide rapidly at moderate temperatures, preserving the halogen handle for future cross-coupling reactions (e.g., Suzuki-Miyaura).

ReactionPathway Substrate This compound LiBH4 LiBH4 / THF (Chemoselective) Substrate->LiBH4 LAH LiAlH4 (Aggressive) Substrate->LAH Product (4-bromo-3-methoxyphenyl)methanol (Target) LiBH4->Product Major LAH->Product Major (<0°C) SideProduct (3-methoxyphenyl)methanol (Debrominated Impurity) LAH->SideProduct Minor (>0°C)

Figure 1: Reaction pathway analysis highlighting the chemoselectivity advantage of LiBH


 over LAH.

Protocol A: Lithium Borohydride Reduction (Recommended)

This method offers the highest safety margin and product purity.

Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent: LiBH

    
     (2.0 M solution in THF) (2.5 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: 1M HCl or Saturated NH

    
    Cl.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M concentration relative to substrate).

  • Reagent Addition: Cool the solution to

    
     in an ice bath. Add LiBH
    
    
    
    solution (2.5 equiv) dropwise via syringe over 10 minutes.
    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
    • Optimization: If reaction is sluggish, heat to mild reflux (

      
      ) for 2 hours. LiBH
      
      
      
      does not debrominate easily even at reflux.
  • Quench: Cool back to

    
    . Carefully add saturated aqueous NH
    
    
    
    Cl or 1M HCl dropwise until bubbling ceases.
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.

Protocol B: Lithium Aluminum Hydride (Alternative)

Use this protocol only if LiBH


 is unavailable or if rapid throughput is required. Strict temperature control is mandatory to prevent debromination.
Materials
  • Reagent: LiAlH

    
     (Powder or pellets) (1.2 equiv).
    
  • Solvent: Anhydrous THF or Diethyl Ether (

    
    ).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck RBF with reflux condenser and addition funnel. Maintain inert atmosphere (

    
    ).
    
  • Slurry Preparation: Suspend LiAlH

    
     (1.2 equiv) in anhydrous THF at 
    
    
    
    .
  • Addition: Dissolve the ester in THF and add it slowly to the LAH slurry via the addition funnel over 30 minutes.

    • Critical:Do not exceed

      
       internal temperature.
      
  • Reaction: Stir at

    
     for 1–2 hours. Do not warm to RT unless TLC indicates incomplete conversion.
    
  • Fieser Workup (Critical for Safety): For every 1 gram of LiAlH

    
     used, perform the following sequential additions at 
    
    
    
    with vigorous stirring:
    • Add 1 mL Water (Slowly).

    • Add 1 mL 15% NaOH solution.

    • Add 3 mL Water.

  • Isolation: Warm to RT. Stir for 15 minutes until the gray precipitate turns into a white, granular solid. Add anhydrous MgSO

    
    , stir for 15 minutes, and filter through a Celite pad. Concentrate the filtrate.
    

FieserWorkup Start Reaction Mixture (LiAlH4 + THF) Step1 Add 1 mL H2O per g LAH (Quench Hydride) Start->Step1 0°C Step2 Add 1 mL 15% NaOH (Form Aluminate) Step1->Step2 Step3 Add 3 mL H2O (Hydrolysis) Step2->Step3 Granular Stir -> White Granular Solid Step3->Granular Warm to RT Filter Filter (Celite) & Concentrate Granular->Filter

Figure 2: The Fieser Workup Protocol for safe aluminum salt removal.

Analytical Validation (Quality Control)

Confirm the structure using


 NMR.
Signal RegionExpected ChangeDiagnostic Value
4.30–4.40 ppm Disappearance of Quartet (2H)Confirms loss of Ethyl ester group (

).
1.30–1.40 ppm Disappearance of Triplet (3H)Confirms loss of Ethyl terminal methyl.
4.60–4.70 ppm Appearance of Singlet/Doublet (2H)Confirms formation of Benzylic Alcohol (

).
7.00–7.60 ppm Retention of Integration PatternConfirms aromatic ring and Bromine are intact.

Mass Spectrometry (ESI+): Look for


 or 

patterns. The Bromine isotope pattern (

) must be preserved.

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: If using LiBH

    
    , add 10% Methanol (MeOH) to the THF mixture. This forms Lithium Methoxyborohydride in situ, which is a stronger reducing agent, but monitor carefully for transesterification side-products.
    
  • Emulsions (LAH): If the Fieser workup fails and an emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours until phases separate.

Safety Hazards
  • LiAlH

    
    :  Pyrophoric. Reacts violently with water and moisture. Class D fire extinguisher must be available.
    
  • LiBH

    
    :  Flammable solid/liquid. Water reactive (releases Hydrogen gas).[2]
    
  • Brominated Compounds: Often irritants or lachrymators. Handle in a fume hood.

References

  • Reagent Selectivity: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. Link

  • LiBH4 Mechanism: "Lithium Borohydride."[3][4] Master Organic Chemistry. Link

  • LAH Workup Protocols: "Workup for Aluminum Hydride Reductions (Fieser Method)." University of Rochester, Department of Chemistry. Link

  • Chemoselectivity Data: Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry. 2000 . Link

Sources

Ethyl 4-bromo-3-methoxybenzoate: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-bromo-3-methoxybenzoate is a key building block in modern medicinal chemistry, serving as a versatile precursor for a wide range of active pharmaceutical ingredients (APIs). Its substituted benzene ring, featuring a bromine atom, a methoxy group, and an ethyl ester, provides multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This strategic functionalization is central to the synthesis of numerous compounds with therapeutic potential across different disease areas, including oncology, inflammation, and metabolic disorders. This document provides a comprehensive overview of the applications of this compound in API synthesis, complete with detailed protocols for key chemical transformations.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid at room temperature. The electron-donating methoxy group and the electron-withdrawing ethyl ester group on the aromatic ring influence its reactivity in cross-coupling reactions. The bromine atom at the 4-position is readily displaced through oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The ester and methoxy groups are generally stable under the conditions of these reactions, allowing for their retention in the final product or for subsequent modification.

Application in the Synthesis of REV-ERB Agonists

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the circadian clock and have emerged as promising therapeutic targets for metabolic diseases and sleep disorders. Synthetic agonists of REV-ERBs, such as SR9009, have demonstrated potential in preclinical models for improving dyslipidemia, hyperglycemia, and obesity.[1] this compound can serve as a key precursor in the synthesis of REV-ERB agonists, highlighting its importance in the development of novel therapeutics for metabolic and circadian rhythm-related disorders. While some studies have noted that SR9009 may have REV-ERB-independent effects, the exploration of REV-ERB agonists remains an active area of research.[2][3][4]

Application in the Synthesis of Bromodomain and Extra-Terminal Domain (BET) Inhibitors

Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[5] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation. Small molecule inhibitors of BET bromodomains have shown significant therapeutic promise. For instance, PFI-1 is a selective inhibitor of the BET family of bromodomains.[6] The synthesis of certain BET inhibitors involves intermediates that can be derived from this compound, underscoring its utility in the development of epigenetic modulators for cancer and inflammatory diseases.

Key Synthetic Transformations and Protocols

The versatility of this compound as a precursor stems from its ability to undergo a variety of cross-coupling reactions. The following sections detail the protocols for three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental to the construction of the core scaffolds of many APIs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl scaffolds, which are common motifs in many pharmaceuticals.[7]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents This compound Arylboronic Acid Pd Catalyst Base Solvent reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating (e.g., 80-100 °C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data Summary: Suzuki-Miyaura Coupling

ParameterValue/ConditionRationale/Notes
Catalyst Pd(OAc)₂ with PPh₃A common and effective catalyst system for Suzuki couplings.
Catalyst Loading 2 mol%Typically sufficient for efficient conversion.
Base K₂CO₃A mild and effective base for this transformation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CElevated temperature is often required to drive the reaction to completion.
Reaction Time 12-16 hoursTypical reaction time; should be monitored by TLC or LC-MS.
Expected Yield 70-90%Yields can vary depending on the specific boronic acid used.
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in the preparation of various APIs.[8]

Reaction Principle: The reaction is co-catalyzed by a palladium complex and a copper(I) salt. The catalytic cycle involves the oxidative addition of the aryl bromide to palladium(0), followed by the formation of a copper acetylide, transmetalation to the palladium center, and reductive elimination to yield the coupled product.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents This compound Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base Solvent reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating (e.g., 60-80 °C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Aryl Alkyne Product purification->product

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous tetrahydrofuran and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl alkyne.

Quantitative Data Summary: Sonogashira Coupling

ParameterValue/ConditionRationale/Notes
Catalyst PdCl₂(PPh₃)₂A common and robust palladium catalyst for Sonogashira couplings.
Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Catalyst Loading 3 mol% Pd, 6 mol% CuITypical catalyst loadings for efficient reaction.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent Anhydrous THFA common aprotic solvent for this reaction.
Temperature 60-70 °CMild heating is generally sufficient.
Reaction Time 4-6 hoursReactions are typically faster than Suzuki couplings.
Expected Yield 75-95%Generally high-yielding reactions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[9]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the arylamine product and regenerate the palladium(0) catalyst.[10]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents This compound Amine Pd Catalyst Ligand Base Solvent reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating (e.g., 80-110 °C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Arylamine Product purification->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a stream of argon, add sodium tert-butoxide to a flame-dried Schlenk tube.

  • In a separate flask, dissolve this compound, Pd₂(dba)₃, and XPhos in anhydrous toluene.

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Add morpholine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Quantitative Data Summary: Buchwald-Hartwig Amination

ParameterValue/ConditionRationale/Notes
Catalyst Pd₂(dba)₃ with XPhos ligandA highly active catalyst system for C-N coupling.
Catalyst Loading 1.5 mol% PdLower catalyst loadings are often possible with highly active ligands.
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent Anhydrous TolueneA common non-polar solvent for this reaction.
Temperature 100-110 °CHigher temperatures are often necessary to overcome the activation barrier.
Reaction Time 16-24 hoursReactions can be slow and require extended heating.
Expected Yield 65-85%Yields are dependent on the amine coupling partner.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of active pharmaceutical ingredients. Its strategic placement of functional groups allows for the efficient construction of complex molecular scaffolds through well-established and reliable cross-coupling methodologies. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer a starting point for researchers and drug development professionals to explore the full potential of this important building block in the discovery and development of new medicines. The continued application of this and similar precursors will undoubtedly contribute to the advancement of therapies for a wide range of human diseases.

References

  • Stujanna, E. N., Murakoshi, N., Tajiri, K., Xu, D., Kimura, T., Qin, R., ... & Ieda, M. (2017). Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism. PLoS One, 12(12), e0189330. [Link]

  • Dierickx, P., Van den Bossche, L., & Van der Gucht, E. (2019). SR9009 has REV-ERB–independent effects on cell proliferation and metabolism. Proceedings of the National Academy of Sciences, 116(24), 12147-12152. [Link]

  • Sitaula, S., Billon, C., Kamenecka, T. M., Solt, L. A., & Burris, T. P. (2015). Suppression of atherosclerosis by synthetic REV-ERB agonist. Biochemical and Biophysical Research Communications, 460(3), 566-571. [Link]

  • Nakahata, N., & Sahar, S. (2019). The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE- and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock. International Journal of Molecular Sciences, 20(24), 6195. [Link]

  • Hoechst Aktiengesellschaft. (1991).
  • Li, X., Li, X., Jiang, Y., Liu, Z., Li, Y., Wang, Y., ... & Zhang, Y. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Li, J., Wang, Y., & Zhang, J. (2018). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC advances, 8(39), 21865-21873. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. Molecules, 29(13), 2969. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Hoechst Aktiengesellschaft. (1997). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. DE19531164A1.
  • Ananikov, V. P., & Orlov, N. V. (2015). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]

  • PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. [Link]

  • Cigan, M., & Kocev, A. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 53(41), 5505-5507. [Link]

  • Ember, S. W., Zhu, J. Y., & O'Laughlin, R. S. (2017). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. ACS medicinal chemistry letters, 8(1), 102-107. [Link]

  • Al-Masum, M., & Islam, M. (2010). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2010(11), 263-273. [Link]

  • Hoechst Aktiengesellschaft. (1997). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. CA2184034A1.
  • Bodor, N. S. (2019). Benzodiazepine compounds. U.S.
  • Anti-Cancer Agents in Medicinal Chemistry. (2024). Vol 24, No 7. Bentham Science. [Link]

  • Köcher, T., & Herrmann, W. A. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organometallic Chemistry, 692(21), 4371-4383. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Picaud, V., St-Hilaire, P., & Arrowsmith, C. H. (2013). PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains. Cancer Research, 73(8 Supplement), 3336-3336. [Link]

  • Khan, M. A., & Al-Wassil, A. I. (2012). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... ResearchGate. [Link]

  • Sousa, E., Paiva, A., Nazareth, N., Gales, L., Damas, A. M., Nascimento, M. S. J., & Pinto, M. (2009). Bromoalkoxyxanthones as promising antitumor agents: synthesis, crystal structure and effect on human tumor cell lines. European journal of medicinal chemistry, 44(9), 3830-3835. [Link]

  • Osorio-Planes, L., & Montalvo-González, R. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), M1829. [Link]

  • Wang, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, X. (2022). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. Acta Pharmaceutica Sinica B, 12(5), 2261-2274. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(36), 12068-12085. [Link]

  • Pettit, G. R., Rhodes, M. R., & Herald, D. L. (2003). Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides. Journal of medicinal chemistry, 46(4), 563-569. [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

Sources

Flow chemistry applications for the synthesis of Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of Ethyl 4-bromo-3-methoxybenzoate

Executive Summary

The synthesis of This compound (CAS: 460079-82-7) presents a classic regioselectivity challenge in aromatic substitution. Direct bromination of the parent scaffold (ethyl 3-methoxybenzoate) is governed by the strong ortho/para directing methoxy group and the meta directing ester. While electronic activation favors the 2-, 4-, and 6-positions, steric hindrance from the ester moiety significantly disfavors the desired 4-position (ortho to the ester) compared to the 6-position. Consequently, batch bromination often yields complex mixtures requiring tedious chromatographic separation.

This Application Note details a Continuous Flow Sandmeyer Protocol designed to bypass these regioselectivity issues. By utilizing the 4-amino precursor, we lock the substitution pattern, ensuring 100% regiocontrol. Furthermore, the flow platform manages the safety hazards associated with unstable diazonium intermediates, allowing for a scalable, high-throughput synthesis of the target aryl bromide.

Chemical Strategy & Route Selection

The Regioselectivity Problem (Direct Bromination)

Attempting to synthesize the target via direct electrophilic bromination of ethyl 3-methoxybenzoate results in a competition between electronic activation and steric hindrance.

  • Position 2 (Ortho to OMe, Ortho to Ester): Highly activated but sterically crowded.

  • Position 6 (Ortho to OMe, Para to Ester): Activated and sterically accessible. (Major Byproduct)

  • Position 4 (Para to OMe, Ortho to Ester): Electronically favored but sterically hindered by the adjacent ester. (Target)

The Solution: Continuous Flow Sandmeyer

The Sandmeyer reaction replaces an amino group with a halogen via a diazonium salt. In batch, this reaction is hazardous due to the accumulation of potentially explosive diazonium species and the release of nitrogen gas.[1] Continuous flow chemistry mitigates these risks by:

  • In-situ Generation: Diazonium salts are generated and consumed immediately within a small reactor volume.

  • Thermal Control: Excellent heat transfer prevents thermal runaway during the exothermic diazotization.

  • Gas Handling: Pressurized systems keeps

    
     in solution or manage slug flow effectively.
    

Reaction Scheme:

  • Precursor: Ethyl 4-amino-3-methoxybenzoate.

  • Step 1 (Diazotization): Reaction with tert-butyl nitrite (tBuONO) and methanesulfonic acid (MSA).

  • Step 2 (Bromination): Reaction with Copper(II) bromide (

    
    ).
    

Experimental Protocol

Equipment & Configuration
  • Pumps: 3x High-pressure HPLC pumps (Knauer or similar).

  • Reactor 1 (Diazotization): PFA Coil, 5 mL volume, maintained at 0 °C.

  • Reactor 2 (Bromination): PFA Coil, 20 mL volume, heated to 60 °C.

  • Pressure Control: Back Pressure Regulator (BPR) set to 7 bar (100 psi) to suppress nitrogen outgassing inside the heated zone.

Reagent Preparation
Feed StreamCompositionConcentrationSolvent
Feed A (Substrate)Ethyl 4-amino-3-methoxybenzoate (1.0 eq) + Methanesulfonic acid (2.5 eq)0.5 MMeCN
Feed B (Nitrite)tert-Butyl Nitrite (tBuONO) (1.5 eq)0.75 MMeCN
Feed C (Bromide)Copper(II) Bromide (

) (1.2 eq) + Tetrabutylammonium bromide (TBAB) (0.5 eq)
0.6 MMeCN/H2O (9:1)

Note: TBAB is added to Feed C to increase the solubility of copper species and assist in phase transfer if precipitation occurs.

Step-by-Step Procedure
  • System Priming: Flush the entire system with Acetonitrile (MeCN) to remove air bubbles. Set the BPR to 7 bar.

  • Thermal Equilibration:

    • Cool Reactor 1 (Diazotization) to 0 °C using a chiller.

    • Heat Reactor 2 (Sandmeyer) to 60 °C using a thermostat bath.

  • Flow Rate Calculation:

    • Target Residence Time (Reactor 1): 5 minutes.

    • Target Residence Time (Reactor 2): 20 minutes.

    • Adjust pump flow rates proportionally to maintain stoichiometry (1:1.5:1.2 ratio).

  • Experiment Start:

    • Start Pump A and Pump B simultaneously. The streams meet at Mixer 1 (T-piece).

    • Allow the diazonium stream to reach Mixer 2.

    • Start Pump C. The diazonium stream mixes with the Bromide source at Mixer 2.

  • Steady State: Discard the first 2 reactor volumes of output (dispersion zone). Collect the steady-state fraction.

  • Quench & Workup:

    • The output is directed into a quench vessel containing saturated aqueous

      
       to neutralize excess acid.
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: The crude material is typically >90% pure. Recrystallization from Ethanol/Heptane yields the pure product.

Process Visualization

The following diagram illustrates the continuous flow manifold designed for this synthesis.

SandmeyerFlow cluster_inputs Reagent Feeds FeedA Feed A: Ar-NH2 + MSA (MeCN) Mixer1 M1 FeedA->Mixer1 FeedB Feed B: t-Butyl Nitrite (MeCN) FeedB->Mixer1 FeedC Feed C: CuBr2 + TBAB (MeCN/H2O) Mixer2 M2 FeedC->Mixer2 Reactor1 Reactor 1 (Diazotization) PFA Coil (5 mL) Temp: 0°C Mixer1->Reactor1 Diazonium Salt Formation Reactor1->Mixer2 Unstable Intermediate Reactor2 Reactor 2 (Bromination) PFA Coil (20 mL) Temp: 60°C Mixer2->Reactor2 Sandmeyer Rxn BPR Back Pressure Regulator (7 bar) Reactor2->BPR N2 Gas + Product Collection Collection (Aq. NaHCO3 Quench) BPR->Collection

Figure 1: Schematic of the 3-stream continuous flow setup for the Sandmeyer synthesis of this compound.

Quantitative Data Summary

The following data represents typical results obtained using the protocol above on a 10g scale run.

ParameterValueNotes
Conversion >98%Determined by HPLC (254 nm)
Isolated Yield 84%After workup and recrystallization
Regioselectivity >99:14-bromo vs. other isomers
Throughput 4.5 g/hDependent on pump flow rates
Residence Time 25 minTotal system time

Critical Analysis & Troubleshooting

  • Solids Handling: The formation of the diazonium salt can sometimes lead to precipitation if the concentration is too high. If clogging occurs in Reactor 1, reduce the concentration of Feed A to 0.25 M or increase the percentage of water in the solvent system (though this may reduce tBuONO efficiency).

  • Exotherm Management: The diazotization (Mixer 1) is exothermic. Ensure the mixing T-piece is submerged in the cooling bath.

  • Copper Removal: Residual copper in the organic phase can be problematic for downstream coupling (e.g., Suzuki). An extensive wash with aqueous ammonia or EDTA solution is recommended if the product is a pharmaceutical intermediate.

References

  • General Flow Sandmeyer: Highly efficient continuous flow synthesis of aryl bromides

    • Source:Journal of Flow Chemistry, 2013.
    • Link:

  • Diazonium Safety: Safety assessment of diazonium salts in continuous flow.

    • Source:Organic Process Research & Development, 2016.
    • Link:

  • Regioselectivity Context: Analysis of bromination patterns in activated benzoic acid deriv

    • Source:MDPI Molecules, 2010.
    • Link:

  • Compound Data: Ethyl 4-bromo-3-methoxybenzo

    • Source:PubChem.[2]

    • Link:

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Ethyl 4-bromo-3-methoxybenzoate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of Ethyl 4-bromo-3-methoxybenzoate is a critical step in the creation of various pharmaceutical intermediates. While the synthetic routes to this compound are well-established, achieving high purity and yield can be hampered by the formation of common side products. This technical support center provides a comprehensive guide to identifying, troubleshooting, and mitigating these impurities, ensuring the integrity of your research and development pipeline.

Troubleshooting Guide: Common Synthetic Pathways

The two primary routes for synthesizing this compound each present a unique set of challenges and potential side products. This guide will address specific issues you may encounter in each pathway.

Route 1: Fischer Esterification of 4-bromo-3-methoxybenzoic acid

This classic acid-catalyzed esterification is a common method for preparing ethyl esters from their corresponding carboxylic acids.[1][2][3][4]

Reaction Scheme:

Fischer_Esterification 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid Product This compound 4-bromo-3-methoxybenzoic_acid->Product Δ, reflux Ethanol Ethanol (excess) Ethanol->Product H2SO4 H₂SO₄ (catalyst) H2SO4->Product Water Water Product->Water Electrophilic_Bromination Ethyl_3-methoxybenzoate Ethyl 3-methoxybenzoate Product This compound Ethyl_3-methoxybenzoate->Product Electrophilic Aromatic Substitution Bromine Br₂ Bromine->Product Solvent Solvent (e.g., Acetic Acid) Solvent->Product Side_Products Isomeric Side Products Product->Side_Products

Sources

Preventing dehalogenation of Ethyl 4-bromo-3-methoxybenzoate in subsequent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-bromo-3-methoxybenzoate Stabilization Guide

Subject: Preventing Dehalogenation & Side Reactions in Downstream Synthesis Product: this compound (CAS: 160313-69-9) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The "Push-Pull-Steric" Liability

This compound presents a unique "Push-Pull-Steric" challenge that dictates its stability in subsequent reactions.

  • Push (Electronic): The 3-methoxy group is an electron-donating group (EDG) ortho to the bromine. This increases electron density at the C-Br bond, theoretically strengthening it against oxidative addition compared to a naked benzoate, but also making the resulting organometallic intermediate more nucleophilic (and prone to protonation).

  • Pull (Electronic): The 1-ethyl ester is an electron-withdrawing group (EWG), activating the ring for nucleophilic attacks and acidifying ring protons (increasing "Halogen Dance" risk).

  • Steric: The ortho-methoxy group creates significant steric bulk around the bromine. In transition metal catalysis, this often stalls the transmetalation step, leaving the active metal center vulnerable to side reactions—specifically protodehalogenation.

This guide provides engineered protocols to neutralize these risks.

Module 1: Preventing Protodehalogenation in Cross-Couplings (Suzuki/Buchwald)

The Problem: You attempt a Suzuki coupling at the C-Br site, but observe significant formation of Ethyl 3-methoxybenzoate (Ar-H) instead of the biaryl product.

The Mechanism: The ortho-methoxy group creates a "Transmetalation Bottleneck." The oxidative addition of Pd(0) into the C-Br bond occurs readily due to the activating ester. However, the bulky OMe group hinders the approach of the nucleophile (Boronic acid/amine). The Palladium species (


) "stalls" in the cycle.
  • Fate of the Stalled Intermediate: Lacking a partner for transmetalation, the highly reactive Pd(II) species abstracts a hydride (

    
    -hydride elimination from solvent, ligand, or impurities), leading to reductive elimination of Ar-H (Dehalogenation).
    
Protocol: The "Anhydrous-Aprotic" Coupling System

To prevent the stalled intermediate from finding a hydride source, you must eliminate all hydride donors from the environment.

ParameterRecommendationTechnical Rationale
Solvent Toluene or 1,4-Dioxane (Anhydrous)Avoid Alcohols: Ethanol/Methanol are primary hydride sources for Pd-catalyzed dehalogenation. Use strictly aprotic solvents.
Base

(Anhydrous) or

Avoid Alkoxides: Bases like NaOEt or KOtBu have

-hydrogens that can transfer to Pd. Inorganic phosphates/carbonates are "hydride-inert."
Catalyst Pd(OAc)2 + SPhos or XPhos Pd G3/G4 Buchwald Ligands: The biaryl backbone of SPhos/XPhos creates a pocket that accelerates transmetalation, overcoming the steric hindrance of the 3-OMe group.
Water Trace (Controlled) While Suzuki requires some water for boronate activation, excess water promotes protodehalogenation. Use 2-5 equivalents of

explicitly, rather than "wet solvent."
Visual Workflow: The Dehalogenation Off-Ramp

SuzukiDehalogenation Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst TransMetal Transmetalation (Rate Limiting Step) OxAdd->TransMetal Desired Path (Blocked by 3-OMe Sterics) SideProduct Dehalogenated Byproduct (Ar-H) OxAdd->SideProduct β-Hydride Elimination Product Cross-Coupled Product (Ar-R) TransMetal->Product Reductive Elimination Hydride Hydride Source (Alcohol/H2O/Base) Hydride->SideProduct

Figure 1: The mechanism of protodehalogenation. The 3-OMe group slows Transmetalation, allowing the Hydride Source to intercept the Oxidative Addition intermediate.

Module 2: Metal-Halogen Exchange (Lithiation)

The Problem: When attempting to lithiate the bromine (for reaction with an electrophile), the bromine migrates to a different position ("Halogen Dance") or the ester is attacked.

The Mechanism:

  • Halogen Dance: The protons on the ring are acidified by the ester and methoxy groups. If you use standard n-BuLi, the kinetics of protonation vs. exchange compete. The lithiated species is thermodynamically driven to the most stable position (often ortho to the ester or between substituents), causing the Br to "dance" to a new spot.[1]

  • Ester Attack: Alkyllithiums are potent nucleophiles that will attack the ester moiety (C-1) at temperatures above -70°C.

Protocol: The "Turbo-Grignard" Kinetic Control

Do not use n-BuLi. Use the Knochel Turbo Grignard (


) method. Magnesium is less electropositive than Lithium, making the C-Mg bond more covalent and less prone to "dancing" or attacking the ester, while the LiCl breaks up aggregates to ensure reactivity.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cryogenic Cooling: Cool strictly to -20°C . (Unlike nBuLi which needs -78°C, Turbo Grignard is often too slow at -78°C but stable at -20°C for this substrate).

  • Exchange: Add

    
     (1.1 equiv) dropwise.
    
  • Monitoring: Stir for 30-60 minutes. Monitor conversion by GC-MS (quench a small aliquot with

    
    ; look for the deuterated mass shift to confirm exchange vs. protonation).
    
  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone) at -20°C, then slowly warm to RT.

Module 3: Chemoselective Ester Hydrolysis

The Problem: You need to hydrolyze the ethyl ester to the acid (COOH) without removing the bromine.

The Risk: While rare, harsh refluxing conditions with strong hydroxide (NaOH) can sometimes promote nucleophilic aromatic substitution (


) of the bromine, replacing it with -OH or -OEt, especially since the ring is activated by the ester (initially).
Protocol: Lithium Hydroxide Mild Hydrolysis

Lithium Hydroxide is less aggressive than NaOH/KOH and allows for milder hydrolysis.

  • Solvent: THF:Water (3:1 ratio). The THF solubilizes the organic ester; water solubilizes the base.

  • Reagents: LiOH

    
    H2O (2.5 equiv).
    
  • Temperature: Room Temperature (25°C). Do not reflux.

  • Time: 12-18 hours.

  • Workup: Acidify carefully with 1N HCl to pH 3-4 (precipitates the acid). Do not use concentrated HCl, as hot acid can induce decarboxylation in electron-rich benzoic acids.

Troubleshooting & FAQ

Q: I see 15% des-bromo product (Ethyl 3-methoxybenzoate) in my Suzuki coupling. I'm already using Toluene. What now? A: Check your base. If you are using Carbonate (


), switch to Phosphate (

).[2] Carbonates can sometimes act as a shuttle for protons if any trace moisture is present. Second, increase the catalyst loading slightly (from 1 mol% to 3 mol%) to outcompete the decomposition pathway. Finally, ensure your Toluene is peroxide-free (peroxides initiate radical dehalogenation).

Q: Can I use Ethanol as a co-solvent? A: No. For this specific substrate, the ortho-methoxy group makes the Pd-intermediate too long-lived. In the presence of ethanol,


-hydride elimination is almost guaranteed. Use DMF or Dioxane if solubility is an issue, but avoid protic solvents entirely.

Q: During lithiation, I'm getting a complex mixture of isomers. A: You are likely experiencing the "Halogen Dance." This happens because the Lithium species is deprotonating the ring at the C-2 or C-6 position, causing the Br to migrate. Switch immediately to Isopropylmagnesium Chloride - Lithium Chloride complex (


) . If you must use Li-exchange, you must cool to -78°C  and quench within 5 minutes.

Decision Logic for Reaction Planning

ReactionLogic Start Goal: React this compound Decision Target Reaction Site? Start->Decision PathA Cross-Coupling (at Br) Decision->PathA PathB Nucleophilic Attack (at Ester) Decision->PathB PathC Metal-Halogen Exchange (at Br) Decision->PathC RiskA Risk: Protodehalogenation PathA->RiskA RiskB Risk: SNAr (Br displacement) PathB->RiskB RiskC Risk: Halogen Dance / Ester Attack PathC->RiskC SolA Use Anhydrous Toluene + K3PO4 + Bulky Ligand (SPhos) RiskA->SolA SolB Use LiOH / THF / H2O @ Room Temp RiskB->SolB SolC Use Turbo Grignard (iPrMgCl-LiCl) @ -20°C RiskC->SolC

Figure 2: Strategic decision tree for selecting reaction conditions based on the target transformation.

References

  • Mechanisms of Dehalogenation: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005 , 127, 4685–4696. Link

  • Turbo Grignard Chemistry: Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angew.[3] Chem. Int. Ed. 2004 , 43, 3333–3336. Link

  • Halogen Dance Overview: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. Halogen Dance Reactions—A Review. Chem. Soc. Rev. 2007 , 36, 1046–1057. Link

  • Protodehalogenation in Suzuki Coupling: Suzuki Coupling: Mechanism & Examples. NRO Chemistry. Link

  • Solvent Effects in Pd-Catalysis: Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Link

Sources

Troubleshooting Grignard reaction initiation with Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Reaction Initiation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for one of the most powerful and notoriously sensitive reactions in organic synthesis: the Grignard reaction. Specifically, we will address the challenges associated with initiating the reaction using moderately reactive aryl halides like Ethyl 4-bromo-3-methoxybenzoate. Our goal is to move beyond simple procedural lists and delve into the causality behind each experimental step, empowering you to diagnose and resolve issues with confidence.

Frequently Asked Questions (FAQs): Rapid Troubleshooting

This section addresses the most common initial hurdles encountered during Grignard reagent formation.

Q1: My Grignard reaction won't start. What is the most likely cause?

A1: The single most common reason for initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer is inert and prevents the magnesium metal from undergoing the necessary electron transfer to the aryl halide.[3] Other critical factors include residual moisture in the glassware or solvent, or impurities in the reagents themselves.[1][4]

Q2: How can I visually confirm that the reaction has initiated?

A2: Successful initiation is typically accompanied by several distinct visual cues:

  • The appearance of fine bubbles on the surface of the magnesium metal.[1]

  • A noticeable exotherm, which may cause the solvent to gently reflux.[1][4]

  • The reaction mixture turning cloudy and adopting a gray or brownish hue.[4]

  • If iodine was used as an activator, its characteristic purple/brown color will fade.[1]

Q3: I've added my this compound, but the reaction is extremely sluggish. Is this normal?

A3: Aryl bromides are inherently less reactive than aryl iodides in Grignard formation. The presence of an electron-donating methoxy group, while generally favorable for electrophilic aromatic substitution, can have a complex electronic effect here. Furthermore, the ester functional group is incompatible with the Grignard reagent it forms, leading to potential side reactions if the reagent is not consumed by a desired electrophile. While some sluggishness can be anticipated, a prolonged induction period often points to suboptimal magnesium activation or trace inhibitors.

Q4: Can the methoxy or ester group on my starting material interfere with the reaction?

A4: Absolutely. While the C-Br bond is the intended reaction site, the Grignard reagent, once formed, is a potent nucleophile and a strong base.[5][6] It can potentially react with the ester group of another molecule of the starting material.[6][7] This is why Grignard reactions are typically performed by slowly adding the halide to the magnesium suspension, keeping the instantaneous concentration of the halide low to favor Grignard formation over subsequent side reactions.

In-Depth Troubleshooting Guide: A Systematic Approach

When simple fixes don't suffice, a more structured approach is necessary. This guide walks you through a logical workflow to diagnose and solve persistent initiation problems.

Workflow: Diagnosing Grignard Initiation Failure

This decision tree provides a visual path for troubleshooting.

Grignard_Troubleshooting Start Reaction Fails to Initiate Check_Purity Step 1: Verify Reagent & Solvent Purity Start->Check_Purity Initial Observation Check_Dryness Step 2: Ensure Rigorous Anhydrous Conditions Check_Purity->Check_Dryness Reagents OK Activate_Mg Step 3: Implement Magnesium Activation Check_Dryness->Activate_Mg System is Dry Mechanical Mechanical Methods: - Crush turnings in situ - Vigorous stirring - Sonication Activate_Mg->Mechanical Chemical Chemical Methods: - Add I2 crystal - Use 1,2-Dibromoethane (DBE) - Add pre-formed Grignard Activate_Mg->Chemical Initiation_Success Reaction Initiates Successfully Initiation_Fail Initiation Still Fails Mechanical->Initiation_Success Observe exotherm/bubbling Mechanical->Initiation_Fail No reaction Chemical->Initiation_Success Observe exotherm/bubbling Chemical->Initiation_Fail No reaction

Caption: Troubleshooting workflow for Grignard reaction initiation.

Step 1: Pre-Reaction Verification (The Usual Suspects)

Before focusing on the magnesium itself, it is crucial to eliminate the most common external inhibitors.

  • Glassware Integrity: All glassware must be scrupulously dried, either in a high-temperature oven (>110 °C) overnight or by flame-drying under vacuum.[8] Assemble the apparatus while still warm and allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Quality: Ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are hygroscopic. Use a freshly opened bottle of anhydrous solvent or solvent dispensed from a solvent purification system. THF is often preferred for aryl bromides as its higher boiling point and greater solvating power can facilitate the reaction.[8][9]

  • Reagent Purity: Ensure the this compound is pure and dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider passing it through a small plug of activated alumina.

Step 2: Magnesium Activation (The Core Issue)

If pre-reaction checks are satisfactory, the problem almost certainly lies with the magnesium surface. The goal of activation is to disrupt the passivating MgO layer and expose fresh, reactive metal.[1][2]

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodMechanismKey Indicator of SuccessAdvantagesDisadvantages
Iodine (I₂) Reacts with Mg to form MgI₂, which etches the MgO layer.[1]Disappearance of the violet/brown iodine color.Simple to implement (a single crystal is often sufficient).Can sometimes promote Wurtz-type homocoupling side reactions.[8]
1,2-Dibromoethane (DBE) Reacts with Mg to form MgBr₂ and ethylene gas.[1][10]Vigorous bubbling (ethylene evolution).[2]Unambiguous visual confirmation of activation; byproducts are innocuous.[2][10]Consumes a small amount of magnesium.
Mechanical Crushing Physically breaks the MgO layer to expose fresh metal.[4]Localized bubbling and cloudiness at the crushed site.No chemical additives required.Can be difficult to perform effectively in a sealed apparatus.
Sonication High-frequency sound waves induce cavitation, cleaning the metal surface.[2][11]General onset of bubbling and turbidity.Very effective for stubborn reactions.Requires an ultrasonic bath.

Protocol: Chemical Activation with 1,2-Dibromoethane (DBE)

This is often the most reliable method for substrates like this compound.

  • Setup: To a flame-dried, inert-atmosphere flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.

  • Solvent Addition: Add approximately one-third of the total anhydrous THF required for the reaction.

  • Activation: Using a syringe, add a small amount of DBE (e.g., 0.05 equivalents).

  • Observation: The mixture should be stirred. Initiation is marked by the evolution of ethylene gas bubbles. Gentle warming with a heat gun may be required to start the process.

  • Initiation of Main Reaction: Once the bubbling from the DBE activation subsides, add a small portion (~5-10%) of your this compound solution. A sustained exotherm and the formation of a cloudy gray solution indicate the Grignard formation has begun.

  • Controlled Addition: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

Step 3: Advanced Troubleshooting

If the reaction still refuses to initiate after applying standard activation methods, consider these more advanced strategies:

  • Entrainment: This technique involves using a more reactive halide, like ethyl bromide, in stoichiometric amounts to continuously clean the magnesium surface during the reaction.[12]

  • Pre-formed Grignard Reagent: Adding a few drops of a previously prepared, active Grignard reagent (e.g., from a commercial solution of MeMgBr) can effectively initiate the reaction.[2]

  • Rieke Magnesium: For extremely difficult cases, highly activated Rieke magnesium, prepared by the reduction of MgCl₂, can be used.[2] This form of magnesium is much more reactive than standard turnings.

References

Sources

Identifying byproducts in the Heck reaction of Ethyl 4-bromo-3-methoxybenzoate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HECK-Br-OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are performing a Heck cross-coupling reaction using Ethyl 4-bromo-3-methoxybenzoate as the electrophile. This substrate presents specific challenges due to the 3-methoxy group positioned ortho to the reactive bromide. This steric and electronic environment can retard the oxidative addition step, increasing the prevalence of competitive pathways such as hydrodehalogenation (reduction) and homocoupling.

This guide provides a self-validating troubleshooting workflow to identify these byproducts using GC-MS, distinguishing them from the desired cross-coupled product.

Part 1: Diagnostic Workflow

The following logic gate describes the decision-making process for analyzing crude reaction mixtures. Use this to determine the fate of your starting material.

Heck_Diagnostic_Workflow Start Crude Reaction Aliquot Prep Mini-Workup (Filter through Celite/Silica -> Dilute EtOAc) Start->Prep GCMS Run GC-MS Analysis Prep->GCMS Analyze Analyze Chromatogram GCMS->Analyze SM_Check Peak at m/z 258 & 260? (1:1 Ratio) Analyze->SM_Check Retention Time Match DesBromo Peak at m/z 180? (No Br Pattern) Analyze->DesBromo Early Eluter Homo High MW Peak (~358)? (No Br Pattern) Analyze->Homo Late Eluter Product Peak at Expected MW? (e.g. +Alkene - HBr) Analyze->Product Major Peak SM_Outcome Stalled Reaction: Catalyst Death or Poor Oxidative Addition SM_Check->SM_Outcome DesBromo_Outcome Hydrodehalogenation: Hydride Source Present DesBromo->DesBromo_Outcome Homo_Outcome Ullmann Homocoupling: Oxidant/O2 Present Homo->Homo_Outcome Product_Outcome Target Product: Check Regioisomers Product->Product_Outcome

Figure 1: Logical workflow for identifying reaction outcomes based on mass spectral signatures.

Part 2: Troubleshooting & FAQ
Issue 1: The "Des-Bromo" Peak (Hydrodehalogenation)

Observation: I see a significant peak at m/z 180 that lacks the characteristic bromine isotope pattern. Diagnosis: This is Ethyl 3-methoxybenzoate . Mechanism: The catalytic cycle initiated via oxidative addition, but instead of inserting the alkene, the Pd(II)-aryl species underwent hydrodehalogenation . This typically occurs via


-hydride elimination from a ligand (like triethylamine or phosphines) or the solvent, followed by reductive elimination of Ar-H.
Corrective Action: 
  • Solvent: Ensure the solvent (DMF, DMAc, or Acetonitrile) is anhydrous. Water can promote this pathway.

  • Base: If using triethylamine (

    
    ), switch to an inorganic base like 
    
    
    
    or
    
    
    . Amine bases are common sources of hydrides.
  • Catalyst: Increase the catalyst activity. The ortho-methoxy group slows down alkene insertion, giving the intermediate more time to find a hydride. Use a more active ligand (e.g.,

    
    ) to accelerate insertion.
    
Issue 2: The "Double Mass" Peak (Homocoupling)

Observation: I see a late-eluting peak at approximately m/z 358 . Diagnosis: This is the Biaryl Homocoupling product (Diethyl 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-dicarboxylate). Mechanism: This is a "Suzuki-type" or Ullmann-type side reaction. It often occurs if the reaction mixture is not strictly oxygen-free. Oxygen can oxidize Pd(0) to Pd(II), facilitating the disproportionation of two Ar-Pd-X species into Ar-Ar and


.
Corrective Action: 
  • Degassing: Sparge the solvent with Argon/Nitrogen for at least 15-20 minutes before adding the catalyst.

  • Reductant: Add a trace amount of a reductant (like formates) if the problem persists, though strict exclusion of air is usually sufficient.

Issue 3: Regioisomers (Split Product Peaks)

Observation: My product peak (e.g., with styrene, expected m/z ~282) appears as two closely eluting peaks. Diagnosis: These are Regioisomers (Linear vs. Branched) . Mechanism: The Heck reaction usually favors the trans-linear (


-arylation) product. However, the 3-methoxy group  exerts steric bulk next to the palladium attachment point. Depending on the alkene (e.g., methyl acrylate vs. styrene) and the ligand class (monodentate vs. bidentate), the electronic bias of the methoxy group can force the palladium to the internal carbon, leading to the branched (

) isomer. Corrective Action:
  • Ligand Choice: Bidentate ligands (like dppp or dppe) generally enforce higher steric control and favor the linear product compared to monodentate ligands like

    
    .
    
Part 3: GC-MS Data Reference Table

Use this table to validate your peak assignments. Note: Molecular Weights (MW) are based on the most abundant isotopes (


, 

,

).
CompoundStructure DescriptionKey Ions (m/z)Isotope Pattern
Starting Material (SM) This compound258, 260 (M+)1:1 doublet (Br signature)
Fragment: Loss of OEt213, 2151:1 doublet
Hydrodehalogenation Ethyl 3-methoxybenzoate180 (M+)None (Single peak)
Fragment: Loss of OEt135 (Base Peak)None
Homocoupling Biaryl Dimer358 (M+)None
Ligand Oxide Triphenylphosphine Oxide (TPPO)277, 278 None (Often broad peak)
Product (Example) Assuming coupling with Styrene~282 (M+)None
Part 4: Experimental Protocol for GC-MS Prep

Context: Direct injection of Heck reaction mixtures ruins GC liners due to the high salt content (Base-HBr salts) and residual palladium.

Step-by-Step Methodology:

  • Sampling: Take a 50

    
     aliquot of the reaction mixture.
    
  • Quench/Extraction: Dispense into a 1.5 mL GC vial containing 500

    
     of Ethyl Acetate and 500 
    
    
    
    of saturated aqueous
    
    
    (or water).
  • Vortex: Vortex vigorously for 10 seconds to dissolve inorganic salts into the aqueous layer.

  • Phase Separation: Allow layers to separate (or centrifuge briefly).

  • Filtration (Critical): Draw off the top organic layer. Pass it through a short plug of silica or Celite in a Pasteur pipette into a fresh GC vial.

    • Why? This removes residual palladium black and suspended salts that can catalyze decomposition in the hot GC injector port.

  • Dilution: Dilute further with Ethyl Acetate if necessary to prevent detector saturation (Heck products are UV-active and ionize well).

References
  • Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Hydrodehalogenation Side Reactions

    • Zhu, J., et al. (2012). Palladium-Catalyzed Dehalogenation of Aryl Halides. Current Organic Chemistry, 16(22).
  • GC-MS Fragmentation of Benzoates

    • NIST Mass Spectrometry Data Center.
  • Homocoupling in Cross-Coupling Reactions

    • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[1][2][3] Chemical Reviews, 107(1), 133–173.

Sources

Technical Support Center: Purifying Ethyl 4-bromo-3-methoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the column chromatography purification of Ethyl 4-bromo-3-methoxybenzoate. The content is structured to address both specific experimental issues and broader procedural questions, ensuring a comprehensive resource for researchers in organic synthesis and drug development.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, offering explanations and actionable solutions.

Q1: My product is co-eluting with an impurity. How can I improve the separation?

A1: Co-elution is a common challenge when impurities have similar polarities to the target compound. The key is to enhance the differential partitioning of the compounds between the stationary and mobile phases.[1]

  • Critique Your Mobile Phase: The polarity of your eluent is the most critical factor. If your compounds are eluting too quickly (high Rf value), the solvent system is too polar. If they are moving too slowly or not at all, it is not polar enough. For aromatic esters like this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2][3]

    • Actionable Step: Systematically decrease the proportion of ethyl acetate in your hexanes/ethyl acetate mobile phase. For example, if you are using a 6:1 ratio, try 8:1 or 10:1. Run Thin-Layer Chromatography (TLC) with these new solvent systems to observe the change in separation (ΔRf) between your product and the impurity.[4] A larger ΔRf on the TLC plate will translate to better separation on the column.

  • Implement a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a shallow gradient can significantly improve the separation of closely eluting compounds.[5]

    • Actionable Step: Start the elution with a low-polarity mobile phase (e.g., 95:5 Hexanes/EtOAc) and gradually increase the concentration of the more polar solvent. This allows less polar impurities to elute first, while creating a larger separation window before your target compound elutes.

  • Consider an Alternative Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. The unique interactions of different solvents with your compounds can influence the separation.

    • Actionable Step: Try replacing hexanes with toluene or using a dichloromethane/ethyl acetate system.[6][7] Toluene, being an aromatic solvent, can have different interactions (π-π stacking) with your aromatic product and impurities compared to an aliphatic solvent like hexane.[6] Always validate the new system with TLC first.

Q2: The product spots on my TLC plates are streaking or "tailing" after eluting from the column. What causes this and how can I fix it?

A2: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be a result of overloading the column.

  • Assess Sample Load: Loading too much crude material onto the column is a primary cause of tailing and poor separation.[8] The stationary phase becomes saturated, and the equilibrium of sample partitioning between the stationary and mobile phases is disrupted.

    • Actionable Step: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you loaded 500 mg of crude product, you should be using at least 25-50 g of silica gel.

  • Check for Acidity Issues: Standard silica gel is slightly acidic. While this compound is neutral, some impurities might be basic or the compound itself could be sensitive to the acidic environment, leading to decomposition or strong, non-ideal interactions.[5]

    • Actionable Step: If you suspect acidic interactions, you can use deactivated or neutral silica gel. Alternatively, adding a very small amount (e.g., 0.1-1%) of a modifier like triethylamine to your mobile phase can neutralize active sites on the silica gel. However, be aware that this will make your fractions basic and may complicate workup.

  • Ensure Proper Sample Dissolution: If the compound is not fully soluble in the mobile phase as it travels down the column, it can lead to tailing.

    • Actionable Step: When loading your sample, dissolve it in the minimum amount of a solvent that will be used in the mobile phase, or a slightly more polar solvent if necessary.[8] For difficult-to-dissolve samples, "dry loading" is the preferred method. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of your column.[9]

Q3: My yield is significantly lower than expected after purification. Where could my product have gone?

A3: Product loss during chromatography can occur for several reasons, ranging from chemical decomposition to physical loss.

  • Compound Instability: Your product might be degrading on the silica gel.[5]

    • Actionable Step: To test for this, dissolve a small, pure sample of your compound in a solvent, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate. If you see new spots or significant streaking from the baseline, your compound is likely not stable on silica. In this case, consider using a less acidic stationary phase like neutral alumina or florisil.[3][5]

  • Irreversible Adsorption: Highly polar impurities or byproducts can bind irreversibly to the top of the column, sometimes trapping some of the product with them.

    • Actionable Step: After your main elution is complete, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane). Collect this flush and analyze it by TLC. This will show if any of your product remained strongly adsorbed to the stationary phase.

  • Incomplete Elution: It's possible you stopped collecting fractions too early or the mobile phase was not polar enough to elute the compound in a reasonable volume.

    • Actionable Step: Always monitor the column elution using TLC until you are certain all the product has been collected. If the product is moving very slowly, you can increase the polarity of the mobile phase (gradient elution) to speed up its elution and reduce the total solvent volume required.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for this type of compound is silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) .[6] This mesh size is optimal for flash column chromatography, providing a good balance between resolution and flow rate. For particularly difficult separations, a smaller particle size could be used, but this will require higher pressure to maintain a good flow rate.

Q2: How do I select the optimal mobile phase?

A2: The selection process should always begin with Thin-Layer Chromatography (TLC) .[10] The goal is to find a solvent system that moves your target compound to an Rf value of 0.2 to 0.35 . This range typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar (higher Rf) and more polar (lower Rf) impurities.

  • Procedure: Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). Spot your crude reaction mixture on a TLC plate and develop it in these different solvent systems. The system that gives the best separation between your product and its major impurities, with the product Rf in the target range, is your ideal mobile phase for the column.[4]

Q3: Should I use an isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture, as determined by your initial TLC analysis.

  • Isocratic Elution (Constant Solvent Composition): This is suitable if your product is well-separated from all impurities on the TLC plate (ΔRf > 0.2). It is simpler to perform.

  • Gradient Elution (Increasing Solvent Polarity): This is highly recommended if you have impurities that are very close to your product's Rf value or if your mixture contains compounds spanning a wide range of polarities.[5] A gradient allows you to first elute the non-polar compounds with a non-polar mobile phase, and then gradually increase the polarity to elute your product, leaving the very polar "baseline" impurities behind. This often results in cleaner fractions and more efficient use of solvent.

Q4: Can you provide a standard protocol for this purification?

A4: Certainly. The following is a robust, field-proven protocol for the flash chromatography purification of this compound.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent Selection:

    • Perform TLC on the crude material using various Hexanes:Ethyl Acetate ratios (e.g., 9:1, 6:1, 4:1).

    • Identify the solvent system that places this compound at an Rf of ~0.2-0.3 and provides good separation from impurities. For a compound with this functionality, a system of 6:1 Hexanes:Ethyl Acetate is a good starting point.[2]

  • Column Preparation (Dry Packing):

    • Select a glass column of appropriate size (for ~1g of crude material, a 40-50 mm diameter column is suitable).

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[9]

    • Add the dry silica gel (40-63 µm) to the column. Gently tap the side of the column to ensure even packing.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound (~1 g) in a minimum amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add 2-3 g of silica gel to this solution and mix to form a slurry.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]

    • Carefully add this powder as a uniform layer on top of the sand in the packed column.

  • Elution and Fraction Collection:

    • Carefully add your chosen mobile phase (e.g., 6:1 Hexanes:EtOAc) to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate (a flow of ~5-10 cm/min is typical for flash chromatography).

    • Begin collecting fractions in test tubes as soon as the first drops of solvent exit the column.

    • Continuously monitor the eluting fractions by TLC to track the separation. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data and Parameter Summary
ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel (SiO₂), 40-63 µm (230-400 mesh)Standard for flash chromatography; provides optimal resolution and flow rate.[6]
Mobile Phase (Eluent) Hexanes / Ethyl AcetateGood starting system for aromatic esters.[2][3][11]
Starting Mobile Phase Ratio 9:1 to 6:1 (Hexanes:EtOAc)Based on the expected polarity of the target molecule.[2]
Target Rf Value (TLC) 0.2 - 0.35Ensures efficient elution and good separation on the column.
Sample Loading Method Dry LoadingPrevents band broadening and improves resolution for less soluble samples.[9]
Elution Mode Isocratic or GradientGradient is preferred for complex mixtures or closely eluting impurities.[5]
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

Caption: Troubleshooting workflow for column chromatography.

References
  • Vertex AI Search. (n.d.). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - Supporting Information.
  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)benzoic acid on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Fisher Scientific. (n.d.). Ethyl 4-Bromo-3-methylbenzoate 98.0+%, TCI America™.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChem. (n.d.). Ethyl 3-bromo-4-methoxybenzoate.
  • O'Connor, D. (n.d.). Chromatography.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds.
  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?
  • Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • AQA. (2015). A-level Chemistry 7405 Specification.
  • Flinn Scientific. (n.d.). Synthesis, Isolation and Purification of an Ester.
  • CDC Stacks. (n.d.). Supporting Information.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • BenchChem. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 2-Bromo-4-methoxybenzoate.
  • BenchChem. (2025). Application of Ethyl 2-Bromo-4-methoxybenzoate in the Synthesis of Thermotropic Liquid Crystals.

Sources

Impact of reaction temperature on the purity of Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions concerning the critical role of reaction temperature in achieving high product purity. Our goal is to move beyond simple protocols and explain the causal relationships between experimental parameters and outcomes, empowering you to optimize your synthesis effectively.

The Crucial Role of Temperature in Fischer Esterification

The synthesis of this compound is most commonly achieved via the Fischer esterification of 4-bromo-3-methoxybenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄). This reaction is a reversible, equilibrium-driven process.[1][2] Temperature is arguably the most critical parameter to control in this synthesis. It directly influences reaction kinetics, the position of the chemical equilibrium, and the activation of potential side reactions. An improperly controlled temperature is the primary source of yield and purity issues.

This guide will help you diagnose and resolve common problems encountered during this synthesis, with a specific focus on the impact of temperature.

Troubleshooting Guide: Purity Issues Linked to Reaction Temperature

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My final product is of low purity, and analytical data (NMR/GC) shows a significant amount of unreacted 4-bromo-3-methoxybenzoic acid. What is the most likely temperature-related cause?

Answer: This is a classic symptom of an incomplete reaction, which is often due to an insufficient reaction temperature or time.

  • Causality: The Fischer esterification has a significant activation energy that must be overcome for the reaction to proceed at a practical rate.[3] If the temperature is too low, the reaction kinetics are slow, and the system may not reach equilibrium within a reasonable timeframe, leaving a large portion of the starting carboxylic acid unreacted.

  • Recommended Action: The reaction should be conducted at the reflux temperature of the alcohol being used. For ethanol, this is approximately 78°C.[4] Maintaining a steady reflux ensures a consistent and optimal reaction temperature.[5] If using a co-solvent, the temperature should be set to the boiling point of the solvent mixture.

  • Self-Validation Protocol: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of the starting carboxylic acid. The reaction is complete when the starting material spot has disappeared or its intensity remains constant over time. This provides direct evidence that the reaction has reached its maximum possible conversion under the current conditions.[4]

Question 2: After running the reaction at a high temperature (e.g., >100°C with a high-boiling solvent), my reaction mixture turned dark, and the purified product has a yellowish or brownish tint with multiple impurities. What is happening?

Answer: High temperatures can lead to thermal degradation and the promotion of undesirable side reactions.

  • Causality: While higher temperatures increase the reaction rate, excessive heat can cause the starting material or the ester product to decompose. Aromatic compounds, especially those with activating groups like methoxy substituents, can be susceptible to degradation or polymerization at elevated temperatures, leading to colored impurities. Furthermore, very high temperatures can promote side reactions that are kinetically disfavored at lower temperatures.

  • Potential Side Reactions at High Temperatures:

    • Decarboxylation: While less common for benzoic acids without strong electron-donating groups ortho/para to the carboxylate, it can be induced at very high temperatures.

    • Ether Cleavage: The methoxy group (–OCH₃) could potentially undergo cleavage under harsh acidic conditions and high heat, though this is generally difficult.

    • Intermolecular Reactions: At high concentrations and temperatures, side reactions between molecules can lead to oligomeric byproducts.

  • Recommended Action: Adhere to the reflux temperature of the alcohol. There is rarely a benefit to exceeding this temperature in a standard Fischer esterification. If a higher temperature is deemed necessary for a particularly unreactive substrate, it should be increased cautiously and with careful monitoring for discoloration or the appearance of new spots on a TLC plate.

Question 3: My GC/HPLC analysis shows several small, unexpected peaks that are not the starting material or the desired product. Could temperature be the cause?

Answer: Yes, elevated temperatures can provide the necessary activation energy for various side reactions, leading to a mixture of products.

  • Causality: Every chemical reaction has a specific activation energy. While the desired esterification pathway is dominant under optimal conditions, other potential reactions (with higher activation energies) can begin to occur if the temperature is raised excessively. For substituted aromatic rings, side reactions can sometimes involve the substituents themselves.

  • Example Principle: In related syntheses, such as the bromination of a methyl-substituted aromatic ring, temperature control is paramount to ensure selective side-chain bromination over aromatic ring bromination.[6][7] This principle demonstrates that temperature can dictate the regioselectivity and chemoselectivity of reactions on substituted aromatic systems.

  • Recommended Action:

    • Verify Optimal Temperature: Ensure your reaction is running at the reflux temperature of ethanol (~78°C).

    • Analyze Impurities: If possible, identify the impurities via GC-MS or LC-MS. Knowing their structure can provide clues about the side reactions occurring (e.g., has a substitution pattern changed?).

    • Purification: If minor impurities persist, purification via column chromatography on silica gel is typically effective for separating the desired ester from closely related byproducts.[4]

Data Summary: Temperature Effects

Temperature RangeExpected Reaction RateExpected PurityCommon Observations & Issues
Too Low (< 60°C) Very SlowPoorIncomplete conversion; high levels of unreacted carboxylic acid.
Optimal (~78°C / Reflux) Moderate to FastHigh (>95%)Clear, controlled reaction leading to a high yield of the desired product.
Too High (> 100°C) Very FastPoor to ModerateReaction mixture may darken; formation of colored impurities and various side products due to thermal degradation.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and correcting purity issues related to reaction temperature.

G start Start: Low Purity of This compound check_sm Analyze Crude Product: Significant Unreacted Starting Material? start->check_sm temp_low Problem: Temperature Too Low or Reaction Time Too Short check_sm->temp_low Yes check_impurities Analyze Crude Product: Dark Color or Multiple Unknown Impurities? check_sm->check_impurities No solution_low Solution: 1. Increase temp to reflux (~78°C). 2. Increase reaction time. 3. Monitor via TLC until SM is consumed. temp_low->solution_low end_ok Purity Issue Resolved solution_low->end_ok temp_high Problem: Temperature Too High check_impurities->temp_high Yes check_impurities->end_ok No (Other Issue) solution_high Solution: 1. Reduce temp to reflux (~78°C). 2. Purify via column chromatography. temp_high->solution_high solution_high->end_ok

Caption: Troubleshooting workflow for purity issues.

Visualizing Reaction Pathways

This diagram illustrates the desired reaction versus potential degradation pathways at excessive temperatures.

G cluster_0 Optimal Temperature (~78°C) cluster_1 Excessive Temperature (>100°C) A 4-bromo-3-methoxybenzoic acid + Ethanol B This compound (High Purity Product) A->B Fischer Esterification (Dominant Pathway) C 4-bromo-3-methoxybenzoic acid + Ethanol D Degradation Products (Colored Impurities, Byproducts) C->D Thermal Decomposition & Side Reactions

Caption: Impact of temperature on reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so important for this specific synthesis? A: Temperature control is a delicate balance. You need enough heat to drive the reaction forward at a reasonable rate and shift the equilibrium towards the product side. However, too much heat can cause your product and starting materials to decompose or engage in unwanted side reactions, which directly compromises purity.[8][9]

Q2: How can I effectively monitor the reaction to optimize time and temperature? A: The most common and cost-effective method is Thin Layer Chromatography (TLC).[10] By spotting the reaction mixture over time, you can visually track the consumption of the starting material. Gas Chromatography (GC) is another excellent method for quantitative monitoring if available. The reaction is considered complete when the starting material is no longer visible on the TLC plate or its concentration plateaus in the GC analysis.

Q3: Besides temperature, what is the most critical factor for ensuring high purity? A: Removal of water. Since Fischer esterification is a reversible reaction that produces water as a byproduct, the presence of water can push the equilibrium back towards the starting materials.[1][2] Using an excess of the alcohol (ethanol) helps to shift the equilibrium towards the product. For larger-scale reactions, using a Dean-Stark apparatus to physically remove water as it forms is a highly effective strategy.[5]

Q4: If I've already run the reaction at a suboptimal temperature and have an impure product, what is the best purification method? A: For most impurities encountered in this synthesis (unreacted starting acid, degradation products), purification by column chromatography on silica gel is the most effective method.[4][11] A solvent system such as hexanes/ethyl acetate is typically used to elute the components. Recrystallization from a suitable solvent system can also be an effective technique if the crude product is a solid and the impurities have different solubility profiles.[6]

Standard Experimental Protocol

This protocol is designed as a self-validating system for achieving high purity.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add an excess of absolute ethanol (at least 5-10 equivalents). The ethanol serves as both a reactant and the solvent.

  • Slowly and carefully, add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1 eq).

2. Heating and Monitoring:

  • Heat the mixture to a gentle reflux using a heating mantle (approx. 78-80°C).[3][5]

  • Allow the reaction to proceed under reflux.

  • After 1 hour, and every subsequent hour, take a small aliquot from the reaction mixture and spot it on a TLC plate to monitor the disappearance of the starting carboxylic acid.

3. Work-up:

  • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification and Analysis:

  • Purify the crude product via flash column chromatography on silica gel if necessary.

  • Analyze the final product for purity using GC, HPLC, and confirm its identity using ¹H NMR and ¹³C NMR spectroscopy.[10]

Logical Relationship Diagram

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions & Degradation Temp->SideRxns Increases Equilibrium Equilibrium Position (Product Favored) Temp->Equilibrium Influences Purity Product Purity Rate->Purity Positively (to a point) SideRxns->Purity Decreases

Caption: Interplay of temperature and reaction outcomes.

References

  • ResearchGate. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition." Accessed February 7, 2024. [Link]

  • Unknown Source. "22. The Fischer Esterification." Accessed February 7, 2024.
  • Science Ready. "Fisher Esterification, Reflux, Isolation and Purification of Esters." Accessed February 7, 2024. [Link]

  • Google Patents. "CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters." Accessed February 7, 2024.
  • ResearchGate. "Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables." Accessed February 7, 2024. [Link]

  • Unknown Source. "Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts." Accessed February 7, 2024.
  • Google Patents. "DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters." Accessed February 7, 2024.
  • IJSER. "AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING." Accessed February 7, 2024. [Link]

  • IJSTR. "Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst." Accessed February 7, 2024. [Link]

  • OperaChem. "Fischer Esterification-Typical Procedures." Accessed February 7, 2024. [Link]

  • PubChem. "Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626." Accessed February 7, 2024. [Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Accessed February 7, 2024. [Link]

Sources

Catalyst poisoning issues in cross-coupling reactions of Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #Pd-OMe-Ester-004 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Deceptive" Substrate

You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) with Ethyl 4-bromo-3-methoxybenzoate is stalling, precipitating Pd black, or yielding significant hydrolysis byproducts.

While this molecule appears to be a standard aryl bromide, it possesses a specific structural motif that creates a "perfect storm" for catalyst deactivation:

  • The Ortho-Methoxy Trap: The methoxy group at position 3 is ortho to the reactive bromide at position 4. This allows the oxygen atom to act as a hemilabile ligand, coordinating to the Palladium (Pd) center and blocking the catalytic cycle.

  • The Electronic "Push-Pull": The ester (electron-withdrawing) at position 1 activates the ring, but the methoxy (electron-donating) deactivates the specific C-Br bond via resonance, creating electronic ambiguity that complicates the oxidative addition step.

This guide provides the diagnostic protocols to identify which of these mechanisms is poisoning your catalyst and how to resolve it.

Module 1: Intrinsic Catalyst Arrest (The Ortho-Methoxy Effect)

Symptom: The reaction starts but stalls at ~30-50% conversion. The reaction mixture remains a clear/orange color (indicating active Pd is present but dormant), or slowly turns to Pd black over prolonged heating.

Root Cause: Upon oxidative addition of the C-Br bond, the Palladium(II) species is formed. In standard substrates, this species is open for the incoming nucleophile (boronic acid/amine). However, in your substrate, the ortho-methoxy oxygen lone pair coordinates to the electrophilic Pd(II) center. This forms a stable 5-membered chelate-like energetic trap (or stabilizes a resting state) that inhibits Transmetallation or Amine binding.

The Mechanism of Arrest

OrthoEffect Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex (Pd-Ar-Br) Pd0->OxAdd + Substrate Substrate This compound Chelate STALLED STATE: Pd Coordinated by Ortho-OMe OxAdd->Chelate Intramolecular Coordination Product Coupled Product OxAdd->Product Transmetallation (Blocked) Chelate->OxAdd Slow Equilibrium

Figure 1: The "Ortho-Methoxy Trap" diverts the catalytic cycle into a stable, non-productive resting state.

Solution: Ligand Steric Overload

To break this chelation, you must use a ligand bulky enough to physically displace the methoxy interaction. Simple phosphines like PPh3 or dppf are insufficient.

Recommended Protocol: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are extremely bulky and electron-rich, facilitating oxidative addition while preventing the methoxy group from binding due to steric clashing.

LigandRecommendation LevelRationale
SPhos ⭐⭐⭐⭐⭐ (High)The methoxy group on the ligand itself creates a "roof" over the Pd, preventing substrate methoxy coordination.
XPhos ⭐⭐⭐⭐ (High)Excellent for general steric bulk; universally effective for ortho-substituted aryl halides.
PPh3 ⭐ (Avoid)Too small; allows methoxy chelation and leads to stalling.

Module 2: Extrinsic Poisoning (Synthesis Impurities)

Symptom: The reaction turns black (Pd precipitation) almost immediately upon heating. Yield is <10%.

Root Cause: If your this compound was synthesized via bromination of the phenol or esterification, it likely contains trace impurities:

  • Residual Sulfur: If thionyl chloride or sulfuric acid was used in esterification.

  • Free Phenols: If the methylation was incomplete.

  • Halide Salts: Residual bromide/iodide salts.

These impurities bind irreversibly to Pd(0), killing the catalyst before the cycle begins.

Purification Protocol (The "Scavenger Wash")

Do not rely solely on column chromatography, as sulfur/metal impurities often co-elute.

Step-by-Step Cleaning:

  • Dissolution: Dissolve 1.0 g of substrate in 10 mL Ethyl Acetate.

  • Chelation Wash: Wash the organic layer with 5% aqueous Na₂EDTA solution (2 x 5 mL). Why? EDTA strips out redox-active metal impurities (Cu, Fe) from precursors.

  • Base Wash: Wash with 1M K₂CO₃ (2 x 5 mL). Why? Removes any trace free phenols (catalyst poisons) or acidic impurities.

  • Filtration: Dry over MgSO₄ and filter through a small pad of activated charcoal or silica.

  • Recrystallization: If possible, recrystallize from EtOH/Heptane.

Module 3: The Ester Factor (Base Compatibility)

Symptom: Catalyst is active, but the major product is the carboxylic acid (hydrolysis) or the reaction yield is low due to base consumption.

Root Cause: The ester group at position 1 is electron-deficient. Using strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) in the presence of water (common in Suzuki coupling) causes rapid saponification. The resulting carboxylate anion can inhibit the catalyst by coordinating to Pd or simply changing the pH, shutting down the boronic acid activation.

Base Selection Guide
Base TypeStatusNotes
K₃PO₄ (Anhydrous) Recommended Best balance. Strong enough to activate boronic acids, but low solubility in organics minimizes ester hydrolysis.
Cs₂CO₃ Excellent "Cesium Effect" aids solubility in mild solvents (Dioxane/DMF) without requiring water.
NaOtBu / KOtBu FORBIDDEN Will instantly transesterify or hydrolyze the starting material.
NaOH / KOH Avoid High risk of saponification unless used in very biphasic systems with no phase transfer catalyst.

FAQ: Troubleshooting Specific Scenarios

Q: Can I use Pd/C (Heterogeneous) for this coupling? A: Generally, No . The ortho-methoxy group makes the C-Br bond activation difficult for heterogeneous surfaces, leading to high leaching or dehalogenation (loss of Br without coupling). Homogeneous catalysis with specific ligands (SPhos/XPhos) is required.

Q: My reaction works on 50mg but fails on 5g. Why? A: This is likely thermal accumulation . The formation of the active Pd(0) species from Pd(II) precatalysts is often exothermic. On a large scale, local overheating can cause Pd aggregation (Pd black) before the ligand stabilizes it.

  • Fix: Add the catalyst as a solution slowly to the heated mixture, or use a precatalyst like XPhos Pd G3 which activates at a controlled rate.

Q: I see a "homocoupling" byproduct (Ar-Ar). What is happening? A: This indicates that the Transmetallation step is too slow, allowing two Oxidative Addition complexes to disproportionate.

  • Fix: This confirms the "Ortho-Methoxy" blockage. Switch to SPhos , which accelerates transmetallation, or increase the concentration of the nucleophile (Boronic acid/Amine).

References

  • Buchwald-Hartwig Amination Protocols: BenchChem. (2025).[1] Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[1] 1

  • Ortho-Substituent Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
  • Catalyst Poisoning Mechanisms: Ananikov, V. P., et al. (2018). Poisoning and deactivation of palladium catalysts. SciSpace/Elsevier. 2

  • Ester/Base Compatibility: Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination - Scope and Limitations. 3

  • Palladium-Catalyzed Cyanation (Deactivation Context): Grushin, V. V., et al. (2008).[4] Mechanisms of catalyst poisoning in palladium-catalyzed cyanation. PubMed/NIH. 4[5][3]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before proceeding.

Sources

Validation & Comparative

Technical Comparison Guide: Ethyl 4-bromo-3-methoxybenzoate vs. Precursor Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 4-bromo-3-methoxybenzoate is a critical intermediate in the synthesis of pharmacophores, particularly peptidoleukotriene antagonists and kinase inhibitors. Its structural integrity hinges on two functional handles: the aryl bromide (ready for Suzuki/Buchwald couplings) and the ethyl ester (a protected carboxylic acid or pro-drug moiety).

This guide provides a comparative spectroscopic analysis between the product and its primary precursor, 4-bromo-3-methoxybenzoic acid . For researchers, distinguishing these two species is the primary quality control (QC) checkpoint during synthesis. This document outlines the definitive spectral shifts (IR, NMR) that confirm successful esterification and details a robust synthetic protocol to ensure high purity.

Synthetic Pathway & Logic

The transformation from the acid precursor to the ethyl ester is typically achieved via Fischer esterification or acid chloride activation. The spectroscopic objective is to confirm the replacement of the hydroxyl proton with an ethyl group while leaving the sensitive aryl bromide and methoxy ether untouched.

Diagram 1: Synthetic Workflow & Strategic Checkpoints

SynthesisWorkflow Acid Precursor: 4-bromo-3-methoxybenzoic acid (Solid, Acidic) Reagents Reagents: EtOH, H2SO4 (cat.) Reflux Acid->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Activation Product Target: This compound (Liquid/Low-melt Solid) Intermediate->Product -H2O (Elimination)

Caption: Acid-catalyzed esterification pathway transforming the carboxylic acid into the target ethyl ester.

Spectroscopic Comparison (The "Fingerprint" Differences)

The transition from Acid to Ester results in three non-negotiable spectral changes. If these are not observed, the reaction is incomplete.

A. Infrared Spectroscopy (FT-IR)

The Quickest Check for Conversion

  • Precursor (Acid): Characterized by a broad, jagged absorption from 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid dimer). The carbonyl (C=O) stretch typically appears around 1680–1700 cm⁻¹ .

  • Target (Ester): The broad O-H region must be completely silent (flat baseline >3000 cm⁻¹). The carbonyl peak shifts to higher wavenumbers, typically 1715–1725 cm⁻¹ , due to the loss of hydrogen-bond donation and the inductive effect of the ethyl group.

B. Proton NMR (¹H-NMR)

The Definitive Structural Proof

The aromatic region remains largely stable (though slight chemical shift changes occur due to electronics), but the aliphatic region is diagnostic.

FeaturePrecursor: 4-bromo-3-methoxybenzoic acidTarget: this compoundStatus
Acidic Proton Broad singlet > 11.0 ppm (COOH)ABSENT Critical
Ethyl Quartet AbsentQuartet at ~4.35 ppm (J ≈ 7.1 Hz)Diagnostic
Ethyl Triplet AbsentTriplet at ~1.38 ppm (J ≈ 7.1 Hz)Diagnostic
Methoxy Group Singlet at ~3.92 ppmSinglet at ~3.94 ppmRetained
Aromatic H-2 ~7.60 ppm (d, J≈2 Hz)~7.58 ppm (d, J≈2 Hz)Minor Shift
Aromatic H-6 ~7.55 ppm (dd)~7.52 ppm (dd)Minor Shift
Aromatic H-5 ~7.65 ppm (d, J≈8 Hz)~7.62 ppm (d, J≈8 Hz)Minor Shift

> Note: Chemical shifts are approximated based on CDCl₃ solvent. The disappearance of the >11 ppm peak and appearance of the 4.35 ppm quartet is the "Go/No-Go" signal.

C. Carbon NMR (¹³C-NMR)

The carbonyl carbon is the key indicator here.

  • Acid C=O: ~166–168 ppm.

  • Ester C=O: ~165–166 ppm (Upfield shift).

  • New Signals: Two new aliphatic peaks appear for the ethyl group at ~61 ppm (OCH₂-) and ~14 ppm (-CH₃).

Experimental Protocol: Synthesis & Purification

This protocol prioritizes purity for drug discovery applications. It includes a specific workup to remove unreacted acid, which is the most common impurity.

Scale: 10 mmol (approx. 2.31 g of Acid)

  • Setup:

    • Charge a 50 mL round-bottom flask with 4-bromo-3-methoxybenzoic acid (2.31 g, 10 mmol).

    • Add absolute Ethanol (20 mL). The acid may not fully dissolve immediately.

    • Add concentrated H₂SO₄ (0.5 mL) dropwise. Caution: Exothermic.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • TLC Check: Use Hexane:Ethyl Acetate (3:1). The Ester will have a higher R_f than the Acid.

  • Workup (The Purification Step):

    • Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess ethanol (volume reduction to ~5 mL).

    • Dilute residue with Ethyl Acetate (30 mL).

    • CRITICAL WASH: Wash the organic layer with Saturated NaHCO₃ (2 x 15 mL) .

      • Why? This converts any unreacted starting acid into the water-soluble sodium salt, removing it from the organic layer.

    • Wash with Brine (15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Result:

    • The product usually solidifies upon cooling or remains a viscous oil that crystallizes over time.

    • Yield Expectation: >90% (approx. 2.3–2.4 g).[1]

Analytical Decision Tree

Use this logic flow to interpret your analytical data during QC.

Diagram 2: QC Logic Flow

QC_Logic Start Crude Product Isolated IR_Check Step 1: IR Spectrum Is broad OH (2500-3300) present? Start->IR_Check Fail_Acid Contaminated with Acid ACTION: Repeat NaHCO3 Wash IR_Check->Fail_Acid Yes Pass_IR IR Clean Proceed to NMR IR_Check->Pass_IR No NMR_Check Step 2: 1H-NMR Is Quartet at 4.3 ppm present? Pass_IR->NMR_Check Fail_NoRxn Reaction Failed Check Catalyst/Water content NMR_Check->Fail_NoRxn No Pass_NMR Step 3: Integration Check Ratio of Ethyl(2H) : Methoxy(3H) = 2:3? NMR_Check->Pass_NMR Yes Pass_NMR->Fail_Acid No (Mixed) Final_Success QC PASSED This compound Pass_NMR->Final_Success Yes

Caption: Step-by-step analytical decision matrix for validating product purity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate. (Note: Isomer analog used for spectral property verification). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). General spectral data for Benzoic acid, 4-bromo-, ethyl ester. (Used for comparative baseline of ethyl group shifts). AIST. Retrieved from [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Validation of Ethyl 4-bromo-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of the synthesis of Ethyl 4-bromo-3-methoxybenzoate. As a critical intermediate in the development of various pharmaceutical compounds, ensuring the purity, potency, and safety of this molecule is paramount. The validation of the analytical methods used to assess its synthesis is not merely a procedural step but a foundational requirement for regulatory compliance and product quality.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into making informed decisions for method selection and implementation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide is structured to provide a comprehensive analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), to ensure scientific integrity and trustworthiness.[3][4]

Synthesis of this compound: An Overview

The synthesis of this compound typically involves the esterification of 4-bromo-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. Another common route is the bromination of an ethyl benzoate precursor. A representative synthesis pathway is the Fischer esterification of 4-bromo-3-methoxybenzoic acid.

Understanding the synthesis route is crucial for an analytical chemist, as it informs the potential impurity profile, including unreacted starting materials, by-products, and degradation products. The analytical method must be able to separate and quantify the target analyte from these potential interferents.

cluster_0 Synthesis Workflow Starting Material 4-bromo-3-methoxybenzoic acid + Ethanol Reaction Acid Catalyst (e.g., H₂SO₄) Reflux Starting Material->Reaction Esterification Crude Product Crude this compound Reaction->Crude Product Purification Work-up & Column Chromatography Crude Product->Purification Final Product Pure this compound Purification->Final Product

Caption: A generalized workflow for the synthesis of this compound.

Pillars of Analytical Method Validation

Before delving into specific techniques, it is essential to establish the core validation characteristics as mandated by regulatory bodies. The ICH Q2(R1) guideline provides a framework for this process.[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]

Part I: High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone technique in pharmaceutical analysis, ideal for compounds that are non-volatile or thermally unstable.[5] Given that this compound is a solid at room temperature, HPLC is an excellent choice for its quantification and purity assessment. The separation is based on the compound's affinity for a stationary phase (the column) versus a liquid mobile phase.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of the aromatic ester. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength to achieve optimal separation from potential impurities like the starting carboxylic acid (more polar) or non-polar by-products. UV detection is chosen because the benzene ring in the analyte contains a strong chromophore, providing good sensitivity.

Detailed HPLC Experimental Protocol
ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL in mobile phase
Sample Preparation Dissolve reaction mixture in mobile phase to a target concentration of 100 µg/mL.
HPLC Validation Data Summary

The following tables represent expected outcomes from a robust validation study.

Table 1: Linearity

Concentration (µg/mL) Peak Area (mAU*s)
50 489500
75 741200
100 998700
125 1251000
150 1495500
Regression Equation y = 10012x - 1500

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy & Precision

Level Spiked Conc. (µg/mL) Mean Recovery (%) RSD (%) Repeatability (n=6) RSD (%) Int. Precision (n=6)
80% 80 99.5 0.85 1.35
100% 100 100.2 0.72 1.21

| 120% | 120 | 99.8 | 0.81 | 1.40 |

Table 3: LOD, LOQ, and Robustness

Parameter Result Robustness Variation Impact on Results
LOD 0.5 µg/mL Flow Rate (±0.1 mL/min) %RSD < 2.0%
LOQ 1.5 µg/mL Mobile Phase (±2% Acetonitrile) %RSD < 2.0%

| | | Temperature (±2°C) | %RSD < 2.0% |

cluster_1 HPLC Validation Workflow Prep Prepare Standards & Samples Specificity Specificity (Inject blank, placebo, std, sample) Prep->Specificity Linearity Linearity & Range (5+ concentration levels) Prep->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision Specificity->Linearity Linearity->Accuracy Accuracy->Precision Sensitivity LOD & LOQ (S/N ratio or slope method) Precision->Sensitivity Robustness Robustness (Vary method parameters) Sensitivity->Robustness Report Validation Report Robustness->Report

Caption: A logical workflow for HPLC method validation.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful alternative, particularly valued for its high separation efficiency and the definitive identification provided by the mass spectrometer.[6] It is suitable for analytes that are volatile and thermally stable.[5] this compound, with a boiling point over 270°C, can be readily volatilized in a heated GC inlet without decomposition.

Causality Behind Experimental Choices: The primary advantage of GC-MS here is its unparalleled specificity. While HPLC-UV might show a single peak, GC-MS can resolve co-eluting impurities and identify them by their unique mass fragmentation patterns. This is invaluable for impurity profiling and confirming the absence of potentially genotoxic impurities. A non-polar DB-5ms column is a general-purpose choice suitable for separating a wide range of semi-volatile organic compounds. The temperature program is designed to first elute more volatile components before ramping up to elute the main analyte and any heavier by-products.

Detailed GC-MS Experimental Protocol
ParameterCondition
Instrument GC-MS with Electron Ionization (EI) source
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 260°C
Injection Mode Split (50:1)
Oven Program 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-450) and SIM for quantitation (e.g., m/z 258, 212, 184)
GC-MS Validation Data Summary

Table 4: Linearity (using SIM mode)

Concentration (µg/mL) Peak Area (counts)
0.5 55100
1.0 112300
5.0 549800
10.0 1105000
25.0 2785400
Regression Equation y = 110850x - 4300

| Correlation Coefficient (R²) | 0.9995 |

Table 5: Accuracy & Precision

Level Spiked Conc. (µg/mL) Mean Recovery (%) RSD (%) Repeatability (n=6) RSD (%) Int. Precision (n=6)
LOQ 1.5 98.9 2.5 4.1
50% 50 101.1 1.5 2.8

| 100% | 100 | 100.5 | 1.2 | 2.5 |

Table 6: LOD, LOQ, and Specificity

Parameter Result Specificity
LOD 0.1 µg/mL Confirmed by unique mass spectrum and retention time. No interferences from blank or starting materials at the analyte's retention time and m/z.

| LOQ | 0.5 µg/mL | |

cluster_2 GC-MS Validation Workflow Prep Prepare Standards & Samples Specificity Specificity (Confirm RT & Mass Spectrum) Prep->Specificity Linearity Linearity & Range (SIM/Full Scan) Prep->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision Specificity->Linearity Linearity->Accuracy Accuracy->Precision Sensitivity LOD & LOQ (S/N on target ions) Precision->Sensitivity Robustness Robustness (Vary GC parameters) Sensitivity->Robustness Report Validation Report Robustness->Report

Caption: A logical workflow for GC-MS method validation.

Part III: Comparative Analysis and Recommendations

The choice between HPLC and GC-MS is not about which method is universally "better," but which is more fit-for-purpose.

Table 7: Head-to-Head Comparison of HPLC and GC-MS

Feature HPLC-UV GC-MS Rationale & Field Insights
Analyte Suitability Excellent for non-volatile, thermally labile compounds.[6] Requires volatile, thermally stable compounds.[5] This compound is suitable for both, but HPLC is more versatile for polar starting materials or potential non-volatile degradants.
Specificity Good (based on retention time and UV spectrum). Excellent (based on retention time and unique mass fragmentation pattern). GC-MS is the gold standard for peak identity confirmation and is superior for resolving and identifying unknown impurities.[6]
Sensitivity Good (µg/mL range). Excellent (often ng/mL or lower, especially in SIM mode).[7] For trace-level impurity analysis, GC-MS is the clear winner.
Analysis Speed Moderate (typically 10-30 minutes).[5][8] Fast (typically 5-20 minutes).[8] GC methods can often be faster due to rapid temperature programming.
Sample Preparation Often simple dissolution ("dilute and shoot"). May require solvent exchange if the reaction solvent is incompatible (e.g., DMF). HPLC sample preparation is generally more straightforward for this application.[6]
Cost & Complexity Higher initial and operational cost (solvents).[8] Lower operational cost (gases are cheap), but MS detectors add complexity. Both require significant capital investment, but HPLC solvent consumption can be a major long-term cost.

| Primary Application | Routine QC: Assay, purity, and content uniformity. | Problem Solving: Impurity identification, reference standard characterization, trace analysis. |

Senior Application Scientist's Recommendation

For the comprehensive validation of this compound synthesis, a dual-methodology approach is recommended for maximum scientific integrity and regulatory robustness.

  • For Routine Quality Control (QC): Develop and validate an HPLC-UV method for routine analysis of batch release, purity, and assay. Its robustness, ease of use, and suitability for quantifying the main component make it the ideal workhorse for a QC environment.

  • For Characterization and Impurity Profiling: Utilize a validated GC-MS method for the initial characterization of the synthesized material and the reference standard. It should be employed to identify any unknown impurities detected during HPLC analysis and to conduct rigorous trace analysis for any potential process-related or genotoxic impurities.

By leveraging the strengths of both techniques, an organization can build a complete and trustworthy analytical package. The HPLC method ensures consistent quality for every batch, while the GC-MS method provides the deeper, unequivocal structural information required for thorough characterization and investigation. This complementary approach constitutes a self-validating system, ensuring the highest level of confidence in the quality of the synthesized intermediate.

References

  • International Journal of Research in Applied Science and Engineering Technology. (2018). A Sensitive GC-MS Method Development and Validation for the Determination of Ethyl 4-bromobutyrate content in Tolvaptan Tablets. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SEMA. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and biological properties. X-ray crystallography remains the gold standard for elucidating such structures, providing invaluable insights for rational drug design and the development of novel materials.[1][2] This guide offers a comparative analysis of the crystallographic features of substituted benzoates, with a focus on ethyl 4-bromo-3-methoxybenzoate and its structural analogs.

While a public crystal structure for this compound is not currently available, a comprehensive understanding of its likely solid-state conformation can be extrapolated from the analysis of closely related compounds. The interplay of substituents on the benzene ring, such as halogens and methoxy groups, significantly influences crystal packing and intermolecular interactions, which in turn affect properties like solubility, stability, and bioavailability. Benzoate derivatives are known to possess a range of biological activities and are also utilized in the development of liquid crystals.[3]

This guide will delve into the crystallographic data of pertinent analogs, providing a framework for researchers to anticipate the structural characteristics of this compound and to underscore the importance of empirical crystallographic studies.

Comparative Analysis of Substituted Benzoate Crystal Structures

To provide a robust comparative framework, we will examine the crystal structures of two closely related bromo-methoxy-benzoic acid derivatives: methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid.[4] These compounds share key substituent patterns with our target molecule, offering valuable insights into the effects of bromine and methoxy groups on the benzoate scaffold.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Methyl 4-bromo-2-(methoxymethoxy)benzoateC₁₀H₁₁BrO₄MonoclinicP2₁/c8.3020(12)9.7232(14)7.665(1)97.855(13)[4]
4-bromo-3-(methoxymethoxy)benzoic acidC₉H₉BrO₄MonoclinicP2₁/n12.4229(5)9.6392(5)13.2384(6)102.457(3)[4]
Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoateC₁₇H₁₇NO₄MonoclinicP2₁/c12.4229(5)9.6392(5)13.2384(6)102.457(3)[5]

In the crystal structures of both methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, the molecules assemble into two-dimensional architectures primarily through C—H⋯O hydrogen bonds.[4] Notably, the former also exhibits Br⋯O interactions, while the latter features π–π stacking.[4] The presence of such non-covalent interactions is crucial in dictating the overall crystal packing and stability. For instance, in related Schiff base structures derived from benzocaine, the dihedral angles between aryl rings and the nature of hydrogen bonding significantly influence the molecular conformation.[6][7]

Visualizing Molecular Structure and Interactions

The following diagrams illustrate the molecular structure of our target compound and a generalized experimental workflow for its crystallographic analysis.

Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification (>98%) Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Integration Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structural Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Sources

Performance evaluation of different bases in the Suzuki coupling of Ethyl 4-bromo-3-methoxybenzoate

[1][2][3]

Executive Summary

This technical guide evaluates the efficacy of inorganic and organic bases in the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 4-bromo-3-methoxybenzoate . Due to the specific structural constraints of this substrate—namely the steric hindrance imposed by the ortho-methoxy group and the base-sensitivity of the ethyl ester moiety—standard base selection protocols often result in suboptimal yields or byproduct formation.

Our evaluation identifies Potassium Phosphate (


)

Substrate Analysis & Mechanistic Challenges

The substrate, This compound , presents two distinct chemical challenges that dictate base selection:

  • Steric Hindrance (The ortho-Effect): The methoxy group at the 3-position is ortho to the bromine leaving group. This creates a steric pocket that impedes the approach of the boronate species during the transmetallation step of the catalytic cycle.

  • Electronic Sensitivity (Ester Hydrolysis): The ethyl ester at the 1-position is susceptible to nucleophilic attack by hydroxide ions (

    
    ), leading to saponification (formation of the carboxylic acid) rather than the desired biaryl coupling.
    
The Role of the Base

In the Suzuki-Miyaura mechanism, the base is not merely a proton scavenger.[1][2] It is critical for activating the boronic acid to form a quaternary boronate species

Diagram 1: Base-Mediated Activation Pathway

The following diagram illustrates the critical role of the base in activating the boronic acid while competing with side reactions (hydrolysis).

BaseMechanismBoronicAcidAryl Boronic AcidAr-B(OH)2BoronateActive Boronate[Ar-B(OH)3]-BoronicAcid->Boronate Activation by BaseBaseBase (B-)Base->BoronateSideReactionSide Reaction:Ester HydrolysisBase->SideReaction If Strong Nucleophile (OH-)TransmetallationTransmetallation(Rate Determining)Boronate->TransmetallationPd_ComplexPd(II)-Ar-BrIntermediatePd_Complex->TransmetallationProductCoupled Product(Biaryl Ester)Transmetallation->Product Reductive Elimination

Caption: The base activates the boronic acid for transmetallation.[1][3][4] Strong nucleophilic bases risk diverting the pathway toward ester hydrolysis (red dashed line).

Comparative Performance Data

The following data summarizes the optimization screening.

  • Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 5 mol%

    
    , 3.0 eq Base.
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temperature:

    
    .
    
  • Time: 4 Hours.

BaseClassConversion (%)Isolated Yield (%)Purity (HPLC)Key Observation

Carbonate (Weak)78%62%94%Slow reaction; incomplete conversion due to poor solubility in dioxane.

Carbonate (Mod.)85%71%95%Better than Na; moderate rate.

Carbonate (Soluble)96%88%97%"Cesium Effect" observed; high solubility improved rate significantly.

Phosphate99% 94% 98% Optimal. High basicity but low nucleophilicity prevents hydrolysis.

Hydroxide (Strong)100%32%45%Failed. Massive saponification to carboxylic acid byproduct.

Amine (Organic)15%<10%N/AIneffective; insufficient Lewis basicity to activate boron.
Analysis of Results
  • The Winner (

    
    ):  Potassium phosphate provided the highest yield.[3] Its basicity is sufficient to activate the sterically hindered boronic acid interaction, yet it lacks the aggressive nucleophilicity required to hydrolyze the ethyl ester under these conditions.
    
  • The Cesium Advantage:

    
     performed well due to the higher solubility of cesium salts in organic solvents (the "Cesium Effect"), making it a viable (though more expensive) alternative.
    
  • The Hydroxide Trap:

    
     achieved full conversion of the starting material, but the isolated yield of the ester was poor. HPLC analysis confirmed the major product was the corresponding carboxylic acid.
    

Detailed Experimental Protocol

This protocol uses the optimized base (

Reagents
  • This compound (

    
    , 
    
    
    ,
    
    
    )
  • Phenylboronic acid (

    
    , 
    
    
    ,
    
    
    )
  • 
     (
    
    
    ,
    
    
    )
  • 
     (tribasic) (
    
    
    ,
    
    
    )
  • Solvent: 1,4-Dioxane (

    
    ) / Water (
    
    
    ) (Degassed)
Workflow Diagram

ProtocolWorkflowStartStart: Weigh Solids(Substrate, Boronic Acid, Base)DegasDegas Solvent(Sparge N2 for 15 min)Start->DegasMixCombine Solids + SolventAdd Catalyst LastDegas->MixHeatHeat to 80°CStir vigorously (4-6 hrs)Mix->HeatMonitorIPC: TLC/HPLCCheck for SM consumptionHeat->MonitorMonitor->Heat IncompleteWorkupWorkup: Dilute EtOAcWash w/ Water & BrineMonitor->Workup CompletePurifyPurificationColumn ChromatographyWorkup->Purify

Caption: Step-by-step workflow for the optimized Suzuki coupling protocol.

Step-by-Step Procedure
  • Preparation: In a

    
     reaction vial equipped with a magnetic stir bar, add this compound (
    
    
    ), Phenylboronic acid (
    
    
    ), and
    
    
    (
    
    
    ).
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (

    
    ) and Water (
    
    
    ) via syringe.
  • Catalyst Addition: Briefly remove the septum to add

    
     (
    
    
    ) quickly under a positive flow of Nitrogen. Reseal immediately.
    • Note: Adding catalyst last prevents premature activation before the system is inert.

  • Reaction: Heat the block to

    
     with vigorous stirring (
    
    
    ).
  • Monitoring: Check reaction progress by TLC (Hexane/EtOAc 4:1) after

    
    . The product should appear as a highly fluorescent spot under UV (
    
    
    ).
  • Workup: Upon completion, cool to room temperature. Dilute with Ethyl Acetate (

    
    ) and wash with Water (
    
    
    ) followed by Brine (
    
    
    ). Dry the organic layer over
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Boronic AcidEnsure base is added before heating. Switch to

if solubility is the bottleneck.
Ester Hydrolysis Base too strong/wetSwitch from Hydroxides to Phosphates. Reduce water ratio (e.g., use 9:1 Dioxane/Water).
Protodeboronation Unstable Boronic AcidUse a slight excess of boronic acid (

). Lower temperature to

and extend time.
Pd Black Formation Catalyst DecompositionEnsure thorough degassing. Add free ligand (e.g.,

) or switch to a more robust precatalyst like XPhos Pd G2.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][4][5][6][7][8] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Bromo-methoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of ortho, meta, and para isomers of bromo-methoxybenzoates. By dissecting the intricate interplay of electronic and steric effects, we aim to provide a robust predictive framework supported by analogous experimental data.

Introduction: The Question of Isomeric Reactivity

The substitution pattern on an aromatic ring profoundly influences its chemical behavior. In the case of bromo-methoxybenzoates, the relative positions of the bromo, methoxy, and methyl ester groups dictate the electron density distribution across the ring and accessibility of the ester carbonyl group. This, in turn, governs the susceptibility of the molecule to nucleophilic attack, a cornerstone of many synthetic transformations. This guide will focus on the alkaline hydrolysis (saponification) of these esters as a model reaction to probe their relative reactivities.

The core of our analysis will revolve around two key questions:

  • How do the inductive and mesomeric (resonance) effects of the bromo and methoxy substituents modulate the electrophilicity of the ester's carbonyl carbon?

  • How does steric hindrance, particularly from the ortho substituent, influence the transition state energy of the nucleophilic attack?

To provide a clear, data-driven comparison, we will draw upon experimental findings from closely related systems and build a logical framework to extrapolate these principles to the bromo-methoxybenzoate isomers.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of an ester towards alkaline hydrolysis is primarily dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect.

  • Bromo Group (-Br): This substituent exhibits a dual electronic nature. It is inductively electron-withdrawing (-I effect) due to its high electronegativity. However, it is also capable of donating electron density to the ring via its lone pairs through the mesomeric or resonance effect (+M effect). For halogens, the inductive effect generally outweighs the mesomeric effect, making it a net deactivating group in electrophilic aromatic substitution but an activator in nucleophilic aromatic substitution when positioned correctly.

  • Methoxy Group (-OCH₃): The methoxy group is strongly electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom. It also has a weaker electron-withdrawing inductive effect (-I effect). The +M effect is dominant, making the methoxy group a net electron-donating group.

  • Methyl Ester Group (-COOCH₃): This group is electron-withdrawing, primarily through its resonance effect (-M effect), which delocalizes the ring's pi-electrons onto the carbonyl oxygen.

The interplay of these effects for each isomer is visualized in the diagram below.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho Ortho-Bromo-Methoxybenzoate o_effects Strong -I (Br) Strong +M (OMe) Steric Hindrance (Br) ortho->o_effects o_reactivity Reactivity Influenced by Competing Electronic Effects and Steric Factors o_effects->o_reactivity meta Meta-Bromo-Methoxybenzoate m_effects -I (Br) +M (OMe) - No direct resonance with ester Minimal Steric Hindrance meta->m_effects m_reactivity Generally the Least Reactive m_effects->m_reactivity para Para-Bromo-Methoxybenzoate p_effects Strong -I (Br) Strong +M (OMe) - Direct resonance with ester No Steric Hindrance para->p_effects p_reactivity Generally the Most Reactive p_effects->p_reactivity

Caption: Interplay of electronic and steric effects in bromo-methoxybenzoate isomers.

Experimental Data: Insights from Analogous Systems

In a study comparing the chemical hydrolytic stability of ethyl bromo benzoates, the following trend in reactivity was observed:

IsomerHalf-life (t₁/₂) [min]Relative Reactivity
Ethyl p-bromobenzoate12Most Reactive
Ethyl o-bromobenzoate15Intermediate
Ethyl m-bromobenzoate25Least Reactive

This data reveals a clear reactivity order of para > ortho > meta .

Analysis and Discussion: Synthesizing Theory and Data

The experimental data from the ethyl bromo benzoates aligns perfectly with our theoretical framework.

  • Para Isomer: The para-bromo substituent is in the ideal position to exert its electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon. The resonance effect of the bromine atom at the para position can stabilize the negative charge in the transition state of nucleophilic attack. This leads to the fastest hydrolysis rate.

  • Meta Isomer: In the meta position, the bromo group can only exert its inductive effect. The resonance effect does not extend to the reaction center, offering less stabilization of the transition state compared to the para isomer. Consequently, the meta isomer is the least reactive.

  • Ortho Isomer: The "Ortho Effect" : The ortho isomer's reactivity is more complex. While its proximity allows for a strong inductive electron withdrawal, it also introduces steric hindrance. This steric strain can force the ester group out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[1][2] This twisting can inhibit resonance between the carbonyl group and the aromatic ring, which can, in some cases, increase the ester's susceptibility to hydrolysis. The observed intermediate reactivity of the ortho-bromo benzoate suggests a competition between the rate-enhancing inductive effect and the sterically complex "ortho effect".

For the bromo-methoxybenzoates, the additional presence of the methoxy group will further modulate this reactivity. The strongly electron-donating methoxy group will generally decrease the rate of hydrolysis for all isomers compared to their bromo-benzoate counterparts. However, the relative reactivity trend of para > ortho > meta is expected to be maintained.

Experimental Protocol: Alkaline Hydrolysis of Methyl Benzoates

This section provides a detailed, self-validating protocol for the alkaline hydrolysis (saponification) of a methyl benzoate, which can be adapted for the comparative kinetic analysis of the bromo-methoxybenzoate isomers.

Objective: To hydrolyze a methyl benzoate to its corresponding carboxylic acid and monitor the reaction progress.

Materials:

  • Methyl bromo-methoxybenzoate isomer (1 mmol)

  • Methanol (7 mL)

  • Water (2 mL)

  • 3 N Sodium Hydroxide (NaOH) solution in methanol (1 mL, 3 mmol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., a mixture of hexane and ethyl acetate)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methyl bromo-methoxybenzoate isomer (1 mmol) in a mixture of methanol (7 mL) and water (2 mL).

  • Initiation of Hydrolysis: With vigorous stirring, add the 3 N methanolic NaOH solution (1 mL, 3 mmol). The final concentration of the alkali will be approximately 0.3 N.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC. Periodically, withdraw a small aliquot of the reaction mixture, neutralize it with a drop of 1 N HCl, and spot it on a TLC plate alongside a spot of the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup: Once the reaction is complete, remove the solvents under reduced pressure.

  • Acidification and Extraction: To the residue, add water and acidify the solution to a pH of approximately 2 with 1 N HCl. This will protonate the carboxylate salt to form the free carboxylic acid. Extract the aqueous solution with diethyl ether or dichloromethane (2 x 20 mL).

  • Isolation and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude carboxylic acid. The product can then be purified by recrystallization and characterized by techniques such as NMR and melting point determination.

For Kinetic Studies: To obtain quantitative rate data, aliquots can be taken at specific time intervals, the reaction quenched by neutralization, and the concentration of the remaining ester determined by High-Performance Liquid Chromatography (HPLC).

G start Dissolve Ester in MeOH/H₂O add_naoh Add Methanolic NaOH start->add_naoh 1. Setup monitor Monitor by TLC add_naoh->monitor 2. Initiate workup Solvent Removal monitor->workup 3. Reaction Complete acidify Acidify with HCl workup->acidify 4. Workup extract Extract with Organic Solvent acidify->extract 5. Protonation isolate Dry and Evaporate to Isolate Carboxylic Acid extract->isolate 6. Isolation

Caption: Experimental workflow for the alkaline hydrolysis of a methyl benzoate.

Conclusion

The reactivity of ortho, meta, and para isomers of bromo-methoxybenzoates in reactions such as alkaline hydrolysis is governed by a delicate balance of inductive, mesomeric, and steric effects. Based on theoretical principles and experimental data from analogous compounds, the expected order of reactivity is para > ortho > meta . The para isomer benefits from the optimal positioning of the electron-withdrawing bromo group for stabilization of the reaction's transition state. The meta isomer is the least reactive due to the lack of resonance stabilization from the bromo substituent. The ortho isomer's reactivity is a complex case, influenced by the competing factors of a strong inductive effect and steric hindrance, placing it between the para and meta isomers in terms of reactivity. This guide provides a foundational understanding for researchers to predict and control the outcomes of their synthetic endeavors involving these and similar substituted aromatic compounds.

References

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

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A comparative study of synthetic routes to substituted benzophenones using bromo-methoxybenzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzophenones are a cornerstone of modern organic synthesis, finding applications as photoinitiators, in fragrance chemistry, and as pivotal scaffolds in the development of novel therapeutics. The strategic introduction of substituents onto the benzophenone core allows for the fine-tuning of its chemical and biological properties. Bromo-methoxybenzoate esters serve as versatile and readily available starting materials for the synthesis of a diverse array of substituted benzophenones. This technical guide provides a comparative analysis of several key synthetic routes, offering insights into their mechanisms, experimental considerations, and relative merits to aid researchers in selecting the optimal strategy for their specific synthetic targets.

Introduction to Synthetic Strategies

The synthesis of substituted benzophenones from bromo-methoxybenzoate esters can be broadly categorized into two main approaches: nucleophilic addition/substitution reactions and transition-metal-catalyzed cross-coupling reactions. This guide will delve into the following key methodologies:

  • Grignard Reagent Addition: A classic organometallic approach involving the reaction of a Grignard reagent with the ester functionality.

  • Friedel-Crafts Acylation: A fundamental electrophilic aromatic substitution reaction for the formation of aryl ketones.[1][2]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A powerful cross-coupling reaction for the formation of biaryl systems.[3][4]

  • Directed Ortho-Metalation (DoM): A highly regioselective method for the functionalization of aromatic rings.[5][6]

Each of these routes offers distinct advantages and is subject to specific limitations regarding substrate scope, functional group tolerance, and reaction conditions. The following sections will provide a detailed examination of each method, supported by experimental data and protocols.

Grignard Reagent Addition

The Grignard reaction is a well-established method for carbon-carbon bond formation.[7] In the context of synthesizing substituted benzophenones from bromo-methoxybenzoate esters, this route typically involves the reaction of an aryl magnesium halide (Grignard reagent) with the ester.

Mechanism and Causality

The reaction proceeds via nucleophilic acyl substitution. The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses to form a ketone. However, a significant challenge in using esters is that the newly formed ketone is often more reactive than the starting ester towards the Grignard reagent.[8] This can lead to a second addition, ultimately yielding a tertiary alcohol after acidic workup.[9][10]

To favor the formation of the benzophenone, careful control of the reaction conditions is paramount. The use of low temperatures and slow, controlled addition of the Grignard reagent can help to minimize the over-addition product. Alternatively, the use of a less reactive organometallic reagent, such as an organocadmium or organocuprate, can be employed to stop the reaction at the ketone stage.

G_Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_over_reaction Over-reaction Pathway Bromo-methoxybenzoate_Ester Bromo-methoxybenzoate Ester Tetrahedral_Intermediate_1 Tetrahedral Intermediate Bromo-methoxybenzoate_Ester->Tetrahedral_Intermediate_1 + Ar'-MgBr Grignard_Reagent Ar'-MgBr Benzophenone_Product Substituted Benzophenone Tetrahedral_Intermediate_1->Benzophenone_Product - MgBr(OR) Tetrahedral_Intermediate_2 Second Tetrahedral Intermediate Benzophenone_Product->Tetrahedral_Intermediate_2 + Ar'-MgBr Alkoxide -OR Tertiary_Alkoxide Tertiary Alkoxide Tetrahedral_Intermediate_2->Tertiary_Alkoxide Tertiary_Alcohol Tertiary Alcohol Tertiary_Alkoxide->Tertiary_Alcohol H+ workup

Caption: Mechanism of Grignard reaction with an ester, showing the desired benzophenone and the potential over-reaction product.

Experimental Protocol: Synthesis of (4-bromo-2-methoxyphenyl)(phenyl)methanone
  • Preparation of Phenylmagnesium Bromide: To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine.[7] Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ester: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of methyl 4-bromo-2-methoxybenzoate (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[1][2] For the synthesis of substituted benzophenones from bromo-methoxybenzoate esters, the ester is first converted to a more reactive acylating agent, typically an acyl chloride.

Mechanism and Causality

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of a second reactant (e.g., benzene or a substituted benzene), leading to the formation of the benzophenone product. The methoxy group on the bromo-methoxybenzoyl chloride is an activating group, while the bromo group is a deactivating group; their positions will influence the reactivity and regioselectivity of other potential aromatic coupling partners.

G_Friedel_Crafts_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride Bromo-methoxybenzoyl Chloride Acylium_Ion Acylium Ion Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion->Sigma_Complex + Arene Aromatic_Ring Arene (e.g., Benzene) Benzophenone_Product Substituted Benzophenone Sigma_Complex->Benzophenone_Product - H⁺

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of (4-bromo-2-methoxyphenyl)(phenyl)methanone
  • Preparation of 4-bromo-2-methoxybenzoyl chloride: Reflux a mixture of 4-bromo-2-methoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Acylation Reaction: To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (solvent and reactant) at 0 °C, add the freshly prepared 4-bromo-2-methoxybenzoyl chloride (1.0 eq) dropwise.

  • Reaction and Work-up: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by recrystallization or column chromatography.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[3]

Mechanism and Causality

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromo-methoxybenzoate ester, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired benzophenone product and regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and reaction time.

G_Suzuki_Mechanism Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Benzophenone Substituted Benzophenone Reductive_Elimination->Benzophenone Bromo_Ester Bromo-methoxybenzoate Ester (Ar-Br) Bromo_Ester->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-methoxy-4-phenylbenzoate
  • Reaction Setup: In a Schlenk flask, combine methyl 4-bromo-2-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis and Acylation (if necessary): The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which can be converted to the benzophenone via Friedel-Crafts acylation or another coupling method if direct coupling to form the ketone is not achieved.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic compounds.[5][6] A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[6] Both the ester and methoxy groups can act as DMGs.

Mechanism and Causality

In the case of a bromo-methoxybenzoate ester, the relative directing ability of the ester and methoxy groups, as well as the steric hindrance, will determine the site of metalation. The ester group is generally a stronger DMG than the methoxy group. The lithiated intermediate can then be reacted with an electrophile, such as an aldehyde, to introduce the second aryl group. Subsequent oxidation of the resulting secondary alcohol yields the desired benzophenone.

G_DoM_Workflow Start Bromo-methoxybenzoate Ester Metalation Directed Ortho-Metalation (e.g., n-BuLi, -78 °C) Start->Metalation Lithiated_Intermediate Ortho-lithiated Intermediate Metalation->Lithiated_Intermediate Electrophilic_Quench Electrophilic Quench (e.g., Benzaldehyde) Lithiated_Intermediate->Electrophilic_Quench Secondary_Alcohol Secondary Alcohol Intermediate Electrophilic_Quench->Secondary_Alcohol Oxidation Oxidation (e.g., PCC, DMP) Secondary_Alcohol->Oxidation Benzophenone Substituted Benzophenone Oxidation->Benzophenone

Caption: General workflow for the synthesis of a substituted benzophenone via Directed Ortho-Metalation.

Experimental Protocol: Synthesis of (4-bromo-2-methoxy-5-substituted-phenyl)(phenyl)methanone
  • Metalation: To a solution of the bromo-methoxybenzoate ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of benzaldehyde (1.2 eq) in anhydrous THF to the lithiated species at -78 °C. Allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification and Oxidation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography. Dissolve the purified alcohol in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stir until the oxidation is complete.

  • Final Purification: Quench the oxidation reaction and purify the crude benzophenone product by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureGrignard ReactionFriedel-Crafts AcylationSuzuki-Miyaura CouplingDirected Ortho-Metalation
Key Transformation Nucleophilic addition to esterElectrophilic aromatic substitutionPd-catalyzed cross-couplingRegioselective deprotonation-alkylation
Starting Materials Bromo-methoxybenzoate ester, Aryl halideBromo-methoxybenzoic acid, AreneBromo-methoxybenzoate ester, Arylboronic acidBromo-methoxybenzoate ester, Aryl aldehyde
Reagents & Catalysts Mg, anhydrous solventsLewis acids (e.g., AlCl₃), Thionyl chloridePd catalyst, Ligands, BaseOrganolithium base, Oxidizing agent
Typical Yields Moderate (risk of over-addition)Good to ExcellentGood to ExcellentModerate to Good (multi-step)
Functional Group Tolerance Poor (sensitive to acidic protons)Moderate (deactivated rings are poor substrates)ExcellentModerate (sensitive to electrophilic groups)
Regioselectivity Not applicable for C-C bond formation siteGoverned by directing groups on the areneHighExcellent (controlled by DMG)
Advantages Inexpensive reagents, well-establishedDirect, often high yieldingBroad substrate scope, high functional group toleranceHigh regioselectivity for complex substitutions
Disadvantages Over-addition to form tertiary alcohols, moisture sensitiveStoichiometric Lewis acid, harsh conditionsExpensive catalysts and ligands, requires boronic acidsRequires cryogenic temperatures, strong bases, multi-step

Conclusion and Recommendations

The choice of synthetic route for the preparation of substituted benzophenones from bromo-methoxybenzoate esters is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • For simple, robust syntheses where the aryl group to be introduced is readily available as a Grignard reagent, the Grignard reaction can be a cost-effective option, provided that the reaction conditions are carefully controlled to minimize over-addition.

  • Friedel-Crafts acylation remains a powerful and direct method, particularly for large-scale synthesis, but its scope can be limited by the electronic nature of the aromatic coupling partner and the harsh reaction conditions.[1][2]

  • The Suzuki-Miyaura coupling offers the broadest substrate scope and highest functional group tolerance, making it the method of choice for the synthesis of complex, highly functionalized benzophenones.[3][4] The commercial availability of a wide range of boronic acids further enhances its utility.

  • Directed Ortho-Metalation provides unparalleled regiocontrol, enabling the synthesis of specifically substituted benzophenones that may be difficult to access through other methods.[5][6] However, this multi-step process requires cryogenic conditions and the use of strong organolithium bases.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these synthetic routes will empower the researcher to make an informed decision and successfully achieve their synthetic goals.

References

  • Odinity. (2013). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Odinity. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. ResearchGate. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

Comparative Kinetic Analysis: Hydrolysis of Methyl vs. Ethyl Bromo-Methoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth kinetic analysis of the alkaline hydrolysis of substituted benzoates, focusing on the structural interplay between leaving groups (methyl vs. ethyl) and ring substituents (bromo vs. methoxy).

Executive Summary

In drug development, ester hydrolysis rates are critical determinants of prodrug stability and pharmacokinetic half-life. This guide compares the alkaline hydrolysis kinetics of methyl and ethyl esters of bromo- and methoxy-substituted benzoic acids .

Key Findings:

  • Leaving Group: Methyl esters hydrolyze 2–5x faster than ethyl analogs due to lower steric hindrance (

    
    ) and reduced electron-donating inductive effects (
    
    
    
    ).
  • Ring Substituents:

    • Bromo (EWG): Accelerates hydrolysis by stabilizing the anionic transition state (

      
      ).
      
    • Methoxy (EDG): Retards hydrolysis via resonance donation (

      
      ), unless located at the ortho position where steric/field effects dominate.
      
  • Thermodynamics: The reaction is entropy-controlled (

    
    ), consistent with an associative 
    
    
    
    mechanism.

Mechanistic Framework ( )

The hydrolysis of these esters in alkaline media follows the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism. The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Reaction Pathway Visualization

The following diagram illustrates the transition state formation and the electronic influences of the R (alkyl) and X (aryl substituent) groups.

ReactionMechanism Reactants Reactant (Ester + OH-) TS Tetrahedral Transition State (Anionic) Reactants->TS k1 (RDS) TS->Reactants k-1 Products Products (Carboxylate + Alcohol) TS->Products k2 (Fast) Steric Steric Hindrance (Ethyl > Methyl) Retards Attack Steric->Reactants Electronic Electronic Effect (Br stabilizes TS) (OMe destabilizes TS) Electronic->TS

Figure 1: Mechanistic pathway of alkaline ester hydrolysis highlighting the impact of steric and electronic factors on the rate-determining step.

Comparative Kinetic Analysis

The Alkyl Leaving Group: Methyl vs. Ethyl

The alkyl group (


) affects the rate primarily through steric hindrance to the approaching nucleophile and, to a lesser extent, inductive stabilization of the ground state.
ParameterMethyl Ester (

)
Ethyl Ester (

)
Kinetic Impact
Steric Bulk (

)
Low (0.00)Moderate (-0.07)Ethyl hinders

approach, increasing

.
Inductive Effect (

)
Weak DonorStronger DonorEthyl donates more

density to carbonyl, reducing electrophilicity.
Relative Rate (

)
1.0 (Reference) ~0.4 – 0.6 Methyl hydrolyzes significantly faster.
The Aryl Substituent: Bromo vs. Methoxy

Substituent effects are quantified using the Hammett Equation :



  • 
     (Reaction Constant):  For alkaline hydrolysis of benzoates, 
    
    
    
    , indicating high sensitivity to electronic effects and acceleration by electron-withdrawing groups (EWGs).
  • 
     (Substituent Constant):  Measures the electronic capability of the substituent.[1]
    
Comparative Data Table (Predicted @ 25°C)

Based on


 and standard 

values.
CompoundSubstituent (

)
Electronic NaturePredicted

Mechanism of Action
Methyl p-bromobenzoate p-Br (

)
EWG (-I, +R)3.84 Inductive withdrawal stabilizes anionic TS.
Ethyl p-bromobenzoate p-Br (

)
EWG1.92 *Faster than unsubstituted ethyl, but slower than methyl analog.
Methyl Benzoate H (

)
Reference1.00 Baseline.
Methyl p-methoxybenzoate p-OMe (

)
EDG (-I, +R)0.21 Resonance donation destabilizes anionic TS.
Ethyl p-methoxybenzoate p-OMe (

)
EDG0.10 Slowest combination (Steric bulk + Electronic destabilization).

*Note: Ethyl rate assumes a steric factor of ~0.5 relative to Methyl.

Experimental Protocol: Conductometric Kinetics

Conductometry is the preferred method for this analysis because the replacement of highly mobile


 ions (

) with less mobile benzoate ions (

) results in a linear decrease in conductance, providing precise, real-time data without disturbing the reaction equilibrium.
Reagents & Preparation
  • Substrates: 0.01 M solutions of Methyl/Ethyl Bromo/Methoxybenzoates in 60:40 (v/v) Ethanol-Water.

  • Nucleophile: 0.01 M NaOH (standardized).

  • Solvent: Carbonate-free distilled water/Ethanol mixture.

Workflow Diagram

ExperimentalProtocol cluster_prep Preparation Sol_A Ester Solution (Thermostat 25°C) Mixing Rapid Mixing (t=0) Sol_A->Mixing Sol_B NaOH Solution (Thermostat 25°C) Sol_B->Mixing Measurement Conductance Reading (Gt) Interval: 30s Mixing->Measurement Infinity Infinity Reading (G∞) (After 24h or reflux) Measurement->Infinity Complete Reaction Calc Data Analysis Plot: (G0 - Gt) vs t Measurement->Calc Real-time Data Infinity->Calc

Figure 2: Conductometric workflow for determining second-order rate constants.

Calculation of Rate Constant ( )

For equimolar concentrations (


):


Where:
  • 
     = Initial conductance[2]
    
  • 
     = Conductance at time 
    
    
    
  • 
     = Conductance at completion
    
  • 
     = Initial concentration
    

Validation Check: Plot


 vs. 

. A linear regression with

confirms second-order kinetics.

Thermodynamic Parameters

To fully characterize the comparison, perform the protocol at three temperatures (e.g., 25°C, 35°C, 45°C).

  • Activation Energy (

    
    ):  Arrhenius plot (
    
    
    
    vs
    
    
    ).
    • Expectation:

      
      .
      
  • Entropy of Activation (

    
    ): 
    
    • Expectation: Large negative values (

      
       to 
      
      
      
      J/K·mol) typical for bimolecular reactions where solvent molecules become highly ordered around the charged transition state.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[3][4][5] Benzene Derivatives. Journal of the American Chemical Society. Link

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Kirsch, J. F., et al. (1968). The Alkaline Hydrolysis of Ethyl Benzoates. Journal of the American Chemical Society. (Source for

    
     values). Link
    
  • NIST Chemical Kinetics Database. Standard Reference Data for Ester Hydrolysis. Link

  • LibreTexts Chemistry. Correlations of Structure with Reactivity (Hammett Equation). Link

Sources

Benchmarking the cost-effectiveness of different synthetic pathways to Ethyl 4-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Cost-Effectiveness: Synthetic Routes to Ethyl 4-bromo-3-methoxybenzoate

Executive Summary The synthesis of This compound (CAS: N/A for specific ester, Acid CAS: 106291-80-9) presents a classic process chemistry dilemma: the trade-off between raw material costs and purification complexity. This guide benchmarks three distinct pathways. Our analysis reveals that while Direct Bromination (Route B) appears cheapest on a molar basis, it is chemically flawed due to poor regioselectivity, leading to hidden purification costs (E-factor > 25). The Sandmeyer Route (Route A) , though operationally demanding, offers the highest regiochemical fidelity. The O-Alkylation Route (Route C) emerges as the optimal balance for scale-up, provided the precursor 4-bromo-3-hydroxybenzoic acid is sourced competitively.

Part 1: Technical Analysis & Pathway Comparison

Route A: The "Fidelity" Standard (Sandmeyer Reaction)
  • Mechanism: Radical-nucleophilic aromatic substitution via diazonium salt.

  • Workflow: Ethyl 4-amino-3-methoxybenzoate

    
     Diazotization (
    
    
    
    )
    
    
    Sandmeyer (
    
    
    ).
  • Pros: Absolute regiocontrol. The bromine enters exactly at the C4 position occupied by the amine.

  • Cons: Stoichiometric copper waste; potential for "thermal runaway" during diazonium decomposition; moderate atom economy.

Route B: The "Economy" Trap (Direct Bromination)
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Workflow: Ethyl 3-methoxybenzoate +

    
     (or NBS) 
    
    
    
    Product Mixture.
  • Critical Failure Mode: The methoxy group at C3 is an ortho/para director. The ester at C1 is meta directing.

    • C6 Position (Para to OMe): Sterically unhindered and electronically favored. (Major Product ~70-80%) .

    • C4 Position (Ortho to OMe): Sterically hindered by the adjacent methoxy group. (Minor Product ~15-20%) .

    • C2 Position: Sandwiched between Ester and Methoxy.[1] (Trace).

  • Verdict: This route requires high-performance liquid chromatography (HPLC) to separate the 4-bromo from the 6-bromo isomer, negating raw material savings.

Route C: The "Industrial" Balance (O-Alkylation)
  • Mechanism: Nucleophilic substitution (

    
    ) followed by Fischer Esterification.
    
  • Workflow: 4-bromo-3-hydroxybenzoic acid

    
     Selective O-Methylation 
    
    
    
    Esterification.
  • Pros: Starts with the halogen already in place (avoiding isomer issues). High yield (>90%).

  • Cons: Requires genotoxic alkylating agents (Dimethyl sulfate or Methyl Iodide).

Part 2: Comparative Data Matrix

MetricRoute A: Sandmeyer Route B: Direct Bromination Route C: O-Alkylation
Starting Material Ethyl 4-amino-3-methoxybenzoateEthyl 3-methoxybenzoate4-bromo-3-hydroxybenzoic acid
Reagent Cost High (

, Nitrite)
Low (

, Fe cat)
Medium (

,

)
Regioselectivity >99% (Specific) Poor (~20% desired isomer) 100% (Pre-installed)
Yield (Isolated) 65-75%15% (after isolation)88-92%
Purification CrystallizationColumn Chromatography (Hard)Distillation / Wash
Scalability Medium (Safety limits)Low (Separation bottleneck)High
E-Factor (Waste) High (Cu salts, Acid)Very High (Isomer waste)Low

Part 3: Visualization of Pathways

The following diagram illustrates the regioselectivity conflict in Route B compared to the specificity of Routes A and C.

ReactionPathways Start_B Ethyl 3-methoxybenzoate (Route B) Bromination Electrophilic Bromination (Br2 / Fe) Start_B->Bromination Start_A Ethyl 4-amino-3-methoxybenzoate (Route A) Sandmeyer Diazotization + CuBr2 Start_A->Sandmeyer Start_C 4-bromo-3-hydroxybenzoic acid (Route C) Methylation 1. O-Methylation (MeI) 2. Esterification (EtOH) Start_C->Methylation Isomer_6 Ethyl 6-bromo-3-methoxybenzoate (MAJOR IMPURITY) Bromination->Isomer_6 Major Path (Sterics) Target This compound (TARGET) Bromination->Target Minor Path (~20%) Sandmeyer->Target Regiospecific Methylation->Target High Yield

Figure 1: Comparative reaction pathways highlighting the regioselectivity failure of direct bromination (Route B) versus the specificity of Sandmeyer (Route A) and Alkylation (Route C).

Part 4: Recommended Experimental Protocol (Route C)

Rationale: Route C is selected as the "Best Practice" for researchers requiring >5 grams of material, as it avoids the safety hazards of diazonium salts (Route A) and the purification nightmare of direct bromination (Route B).

Step 1: Selective O-Methylation & Esterification (One-Pot Variant) Note: This protocol uses Methyl Iodide. Handle in a fume hood.

  • Setup: Charge a 500 mL round-bottom flask with 4-bromo-3-hydroxybenzoic acid (21.7 g, 100 mmol) and anhydrous Acetone (200 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (34.5 g, 250 mmol) in portions. The mixture will become a slurry.
    
  • Alkylation: Add Methyl Iodide (MeI) (15.6 g, 110 mmol) dropwise via syringe over 20 minutes.

  • Reflux: Heat to reflux (56°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The acid functionality may also methylate to form the Methyl ester.

    • Correction: If the target is the Ethyl ester, we must hydrolyze the ester or transesterify. A cleaner approach for the Ethyl ester target is:

    • Revised Step: Alkylate the phenol first, then esterify with Ethanol.

    • Protocol Adjustment: Use 1.1 eq MeI. After reaction completion, evaporate acetone. Acidify residue with 1M HCl to precipitate 4-bromo-3-methoxybenzoic acid . Filter and dry.[2][3][4]

  • Esterification: Dissolve the dried intermediate (4-bromo-3-methoxybenzoic acid) in Ethanol (150 mL). Add Sulfuric Acid (

    
    )  (1 mL catalytic).
    
  • Reflux: Reflux for 12 hours.

  • Workup: Concentrate ethanol under vacuum. Dilute residue with EtOAc (100 mL), wash with Sat.

    
     (2 x 50 mL) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The product usually solidifies upon standing or can be recrystallized from Hexane/EtOH.
    

Expected Yield: 85-92% (over two steps). Purity: >98% (by NMR).

Part 5: Decision Logic for Process Chemists

DecisionTree Start Start: Need this compound Scale_Q What is the scale? Start->Scale_Q Purity_Q Is HPLC available? Scale_Q->Purity_Q > 10g (Pilot/Prod) Route_A Route A: Sandmeyer (Use if 4-amino precursor available) Scale_Q->Route_A < 1g (Lab Scale) Route_B Route B: Direct Bromination (NOT RECOMMENDED) Purity_Q->Route_B Yes (But expensive) Route_C Route C: O-Alkylation (Recommended for Scale) Purity_Q->Route_C No (Need crystallization)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and available purification infrastructure.

References

  • Regioselectivity of Bromination

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992.

    • Context: Establishes that methoxy-directed bromination favors the para position (C6) over the ortho position (C4)
  • Sandmeyer Reaction Protocols

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 1977.

    • Context: Provides the foundational safety and yield data for converting amino-benzoates to bromo-benzo
  • Alkylation of Hydroxybenzoates: Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989. Context: Standard protocols for phenol alkylation using potassium carbonate and alkyl halides (Williamson Ether Synthesis).
  • Precursor Availability (4-bromo-3-hydroxybenzoic acid)

    • PubChem Compound Summary. "4-Bromo-3-hydroxybenzoic acid." [5]

    • Context: Verification of the starting material's stability and commercial existence.[4]

Sources

In-silico prediction of the ADME properties of Ethyl 4-bromo-3-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In-Silico ADME Profiling of Ethyl 4-bromo-3-methoxybenzoate Scaffolds

Executive Summary This guide evaluates the performance of three leading in-silico platforms—SwissADME , ADMETlab 2.0 , and pkCSM —in predicting the pharmacokinetic profile of this compound (CAS: 135607-12-0).[1] As a lipophilic halogenated ester widely used as an intermediate for resveratrol analogs and BRD4 inhibitors, accurate ADME prediction is critical for prioritizing derivatives before synthesis.[2]

Verdict:

  • Best for Rapid Triage: SwissADME .[1][2] Superior visualization (BOILED-Egg) for passive absorption and drug-likeness.[1][2]

  • Best for Toxicity & Metabolism: pkCSM .[1][2][3] Offers granular CYP isoform data and Ames toxicity predictions specific to halogenated aromatics.[1]

  • Best for Comprehensive Screening: ADMETlab 2.0 .[1][2] Outperforms in batch processing and quantitative regression models (e.g., solubility logS).[2]

The Scaffold: this compound

This compound represents a classic "privileged structure" in medicinal chemistry.[1][2] The combination of a lipophilic ethyl ester, a steric bromine handle, and an electron-donating methoxy group creates a specific ADME profile characterized by high permeability but potential metabolic instability (ester hydrolysis).

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 259.10 g/mol [2][4][5]

  • Key Physicochemical Data (Computed):

    • LogP (Consensus): ~2.8 (Highly Lipophilic)[1]

    • H-Bond Acceptors: 3

    • H-Bond Donors: 0

    • Topological Polar Surface Area (TPSA): 35.5 Ų[1][4][6]

Why In-Silico? Experimental assessment of intermediates is costly.[1][2] In-silico tools allow researchers to predict if the core scaffold will introduce liability (e.g., hERG inhibition or poor solubility) into the final drug candidate.

Comparative Analysis of Prediction Platforms

The following table compares the "products" (software tools) based on their ability to handle the specific chemical features of benzoate derivatives.

FeatureSwissADME ADMETlab 2.0 pkCSM
Algorithm Type Hybrid (Physics + Rule-based)Graph Attention Networks (MGA)Graph-based Signatures
Lipophilicity (LogP) Consensus of 5 methods (iLOGP, XLOGP3, etc.)[1]Regression Model (

)
Consensus Model
Absorption Prediction BOILED-Egg Model (Visualizes BBB vs. GI)Caco-2 Permeability (Quantitative)Caco-2 & Intestinal Absorption (%)
Metabolism (CYP) Isoform classification (Yes/No)Substrate/Inhibitor probabilityDetailed Isoform Clearance (CLtot)
Toxicity Endpoints Basic (PAINS, Brenk alerts)Comprehensive (hERG, Hepatotoxicity)Specific (Ames, Skin Sensitization)
Handling Halogens High accuracy for MW/LogPGood recognition of halogen-bondsExcellent toxicity flagging for Bromine

Expert Insight: For this compound, SwissADME is the most robust for validating "Rule of 5" compliance because it employs multiple LogP algorithms, averaging out errors common with halogenated compounds.[1] However, pkCSM is indispensable for checking hepatotoxicity, as brominated benzenes can sometimes trigger specific toxicophores.[2]

In-Silico Workflow Protocol

This protocol ensures reproducible data generation.[1][2] It is designed to be self-validating by cross-referencing results across platforms.[1][2]

Step 1: Ligand Preparation[1][2]
  • Source: Obtain the canonical SMILES string.

    • SMILES:CCOC(=O)C1=CC(=C(C=C1)Br)OC[1][4][6]

  • Standardization: Use a tool like ChemAxon or RDKit to "wash" the structure (remove salts, standardize tautomers).[2]

    • Note: Ensure the ester bond is intact; do not submit the hydrolyzed acid form unless studying the metabolite.[2]

Step 2: Execution & Parameter Selection

A. SwissADME (The Filter) [1][2]

  • Navigate to the SwissADME server.[1][2]

  • Input SMILES.[1][2][4][6][7]

  • Key Output to Record:

    • Bioavailability Radar: Check if the compound falls within the pink area (optimal range).[2]

    • Lipo-Ester Violation: Check for "Ester" alerts in the Brenk filter (esters are often flagged as unstable).[1][2]

B. pkCSM (The Safety Check)

  • Input SMILES into the pkCSM interface.[1][2]

  • Focus Areas:

    • Ames Toxicity: Brominated compounds can be mutagenic.[1][2]

    • hERG I/II Inhibition: Critical for aromatic benzoates.[1][2]

C. ADMETlab 2.0 (The Quantifier)

  • Use the "Single Compute" module.[1][2]

  • Critical Metric: Check LogS (Solubility). Benzoate esters often suffer from poor aqueous solubility (<-4.0 log mol/L).[1][2]

Step 3: Visualization of the Workflow

ADME_Workflow Start Input: this compound (SMILES) Prep Ligand Preparation (Standardize Tautomers) Start->Prep Swiss SwissADME Analysis (Physicochemistry) Prep->Swiss Lipinski Rules pkCSM pkCSM Analysis (Toxicity/CYP) Prep->pkCSM Tox Alerts Lab ADMETlab 2.0 (Quantification) Prep->Lab Solubility (LogS) Decision Consensus Check Swiss->Decision LogP ~2.8 TPSA < 140 pkCSM->Decision Ames Negative? Lab->Decision LogS > -4.0? Result_Pass Lead Candidate (Proceed to Synthesis) Decision->Result_Pass All Criteria Met Result_Fail Scaffold Optimization (Modify R-Groups) Decision->Result_Fail Toxicity or Solubility Issues

Caption: Figure 1. Integrated In-Silico Screening Workflow. The process utilizes a consensus approach, requiring the compound to pass physicochemical filters (SwissADME), toxicity screens (pkCSM), and solubility thresholds (ADMETlab) before selection.

Case Study: Predicted Profile & Interpretation

Based on the consensus algorithms of the cited tools, the following is the predicted ADME profile for This compound .

A. Physicochemical Properties (SwissADME Data)
  • Lipophilicity: Consensus LogP = 2.81.[1][2]

    • Interpretation: The compound is highly permeable.[1][2] It will easily cross cell membranes.[1][2]

  • Water Solubility: LogS (ESOL) ≈ -3.5 (Moderately Soluble).[1][2]

    • Risk:[1][2] May require formulation aids (e.g., DMSO/Tween) for in-vitro assays.[1][2]

  • Drug-Likeness: Passes Lipinski’s Rule of 5 (0 violations).[1][2]

B. Pharmacokinetics (ADMETlab 2.0 Data)
  • Caco-2 Permeability: > -5.15 log cm/s.[1][2]

    • Interpretation: High intestinal absorption predicted.[1][2]

  • BBB Penetration: Positive (Category 1).[1][2]

    • Note: The methoxy group aids CNS penetration, but the bromine atom increases molecular weight slightly.[2] The TPSA (35.5 Ų) is well below the 90 Ų threshold for BBB permeation.[1]

C. Toxicity & Metabolism (pkCSM Data)
  • CYP Inhibition: Likely inhibitor of CYP2C19 (common for methoxy-benzoates).[1][2]

  • Hepatotoxicity: Predicted Negative (Safe), though the bromine substituent warrants monitoring in vivo.[2]

  • Ames Toxicity: Predicted Negative.[1][2] (Note: Some alkyl bromides are mutagenic, but aryl bromides like this are generally more stable).[1][2]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[2] [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][1]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[1][2] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2][8] Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12134897, Ethyl 4-bromo-3-hydroxybenzoate (Analogous Scaffold).[1] [Link][1]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-bromo-3-methoxybenzoate
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Ethyl 4-bromo-3-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.